AF 430 maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H45F3N4O8S |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3 |
InChI Key |
BNLRHNPZRYDBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
AF 430 Maleimide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 maleimide is a bright, hydrophilic fluorescent dye belonging to the coumarin family. Its maleimide functional group allows for the specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins and peptides. This property makes it a valuable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This in-depth guide provides a detailed overview of the core spectral properties of this compound, comprehensive experimental protocols for its use, and visualizations of key chemical and biological processes.
Core Spectral and Physical Properties
The spectral characteristics of this compound are central to its utility as a fluorescent probe. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1][2] |
| Emission Maximum (λem) | 542 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |
| Stokes Shift | 112 nm | [2] |
| Molecular Weight | ~726.8 g/mol | [1] |
| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1] |
| Solubility | Soluble in water and polar organic solvents (DMF, DMSO) | [1] |
Chemical Reactivity and Labeling Chemistry
The utility of this compound as a labeling reagent stems from the specific and efficient reaction of its maleimide group with the sulfhydryl (thiol) group of cysteine residues. This reaction, a Michael addition, forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing non-specific reactions with other nucleophilic groups like amines.[4]
Experimental Protocols
I. Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5 (e.g., HEPES, MOPS).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5]
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[7]
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.[5]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8] Vortex briefly to ensure complete dissolution. This solution should be used immediately.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a final concentration of 1-10 mM of a quenching reagent like 2-mercaptoethanol or L-cysteine to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[5] The first colored fraction to elute will be the labeled protein.
-
Alternatively, dialysis can be used for purification.[5]
-
II. Protocol for Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of AF 430, which is 430 nm (A₄₃₀).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₄₃₀ is the absorbance of the conjugate at 430 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of free dye / A₄₃₀ of free dye). For AF 430, this value is approximately 0.06.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A₄₃₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of AF 430 (15,955 M⁻¹cm⁻¹).
-
-
-
The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualization of Experimental Workflow and a Biological Application
The following diagrams, created using the DOT language, illustrate the general workflow for protein labeling and a potential application in tracking receptor-mediated endocytosis, a fundamental signaling process.
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of thiol-containing biomolecules. Its favorable spectral properties, including a large Stokes shift and good quantum yield, make it well-suited for a variety of fluorescence-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully employ this compound in their experimental workflows, enabling the sensitive and specific detection and tracking of proteins and other biomolecules in complex biological systems. As with any labeling procedure, empirical optimization is key to achieving the desired degree of labeling and preserving the biological activity of the target molecule.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
AF 430 Maleimide: A Technical Guide for Bioconjugation and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 maleimide is a thiol-reactive fluorescent probe belonging to the coumarin dye family. It is widely utilized in biological research and drug development for the specific labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues. Its bright green-yellow fluorescence, hydrophilic nature, and stable covalent linkage make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. This technical guide provides an in-depth overview of this compound, its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.
Core Properties and Spectral Characteristics
AF 430 is characterized by its absorption in the violet range of the spectrum and a large Stokes shift, which is advantageous for multicolor imaging applications by minimizing spectral overlap. The maleimide functional group allows for specific and efficient covalent conjugation to thiol groups through a Michael addition reaction, forming a stable thioether bond.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 542 nm | [2] |
| Molar Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹ | N/A |
| Fluorescence Quantum Yield (Φ) | ~0.23 | N/A |
| Recommended Laser Line | 405 nm | [3] |
| Molecular Weight | ~726.8 g/mol | N/A |
Mechanism of Action: Thiol-Reactive Labeling
The utility of this compound as a labeling reagent is centered on the specific reaction between the maleimide group and the sulfhydryl group of a cysteine residue. This reaction is highly selective for thiols at a neutral pH range (6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring. This results in the formation of a stable, covalent thioether linkage. At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, such as the side chain of lysine, although this reaction is significantly slower.[4]
Applications in Research and Drug Development
The specific labeling capabilities of this compound make it a versatile tool in various research and development areas:
-
Fluorescence Microscopy: Labeled proteins can be visualized within fixed or living cells to study their localization, trafficking, and dynamics. Its photostability makes it suitable for advanced imaging techniques like STED microscopy.[3]
-
Flow Cytometry: Antibodies labeled with AF 430 can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[5]
-
FRET (Förster Resonance Energy Transfer): AF 430 can serve as a FRET donor or acceptor in combination with a suitable fluorophore partner to study protein-protein interactions and conformational changes.[3]
-
Antibody-Drug Conjugates (ADCs): In the context of drug development, maleimide chemistry is a common method for conjugating cytotoxic drugs to antibodies, creating targeted cancer therapies. While AF 430 itself is a fluorescent dye, the underlying conjugation chemistry is directly applicable to ADC development.
-
Protein Conformational Studies: Changes in the fluorescence properties of AF 430 upon alterations in the local environment of the labeled cysteine residue can provide insights into protein conformational changes during signaling or other cellular processes.[6][7]
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Materials:
-
Purified protein containing at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the reaction.[5]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 430 nm (for AF 430).
-
Storage:
-
Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol and a stabilizing protein like BSA.
Application in Studying GPCR Signaling
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. Upon binding of an extracellular ligand, GPCRs undergo conformational changes that initiate intracellular signaling cascades. Fluorescent labeling of GPCRs is a powerful tool to study their function, including ligand binding, conformational changes, and trafficking.
This compound can be used to label GPCRs by introducing a cysteine residue at a specific site in the receptor through site-directed mutagenesis. This allows for the site-specific attachment of the fluorescent probe, enabling the study of receptor dynamics. For example, the localization and internalization of a GPCR upon agonist stimulation can be tracked using fluorescence microscopy.
Conclusion
This compound is a robust and versatile fluorescent probe for the site-specific labeling of cysteine-containing biomolecules. Its favorable spectral properties and the stability of the maleimide-thiol linkage make it an invaluable tool for researchers and drug development professionals. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the effective utilization of this compound in a wide range of biological investigations.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Triple Labeling Resolves a GPCR Intermediate State by Using Three-Color Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent probe designed for studying protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility and Application of AF 430 Maleimide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of AF 430 maleimide in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document outlines key quantitative data, detailed experimental protocols for its use in bioconjugation, and a visual representation of a typical experimental workflow.
Core Topic: this compound Solubility
This compound is a hydrophilic fluorescent dye of a coumarin nature, frequently utilized in applications such as flow cytometry.[1][2] Its maleimide functional group allows for the specific labeling of biomolecules containing thiol groups, such as cysteine residues in proteins.[1][3] An understanding of its solubility is critical for the preparation of stock solutions and the successful execution of labeling reactions.
Quantitative Solubility Data
While broadly described as soluble in both water and polar organic solvents, precise quantitative solubility limits are not extensively published in standard literature.[1][2] However, established laboratory protocols provide a functional and reproducible concentration for stock solutions in DMSO.
| Solvent | Reported Solubility | Practical Concentration for Stock Solutions |
| DMSO | Soluble[1][2] | 10 mM[4][5][6] |
| Water | Soluble[1][2], Hydrophilic[1] | Sufficient for aqueous reaction buffers |
It is best practice to prepare a concentrated stock solution in anhydrous DMSO, which can then be added in small volumes to the aqueous reaction buffer containing the protein to be labeled.
Experimental Protocols
The following are detailed methodologies for the preparation of this compound solutions and its conjugation to proteins.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is standard for preparing a stock solution for subsequent use in labeling reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.
-
This stock solution should be used promptly. For storage, it can be kept at -20°C for up to four weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
General Protocol for Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein containing free thiol groups.
Materials:
-
Protein to be labeled (at a concentration of 2-10 mg/mL)
-
Reaction Buffer (e.g., 100 mM MES, PBS, Tris, or HEPES buffer, pH 7.0-7.5, degassed)[3][7]
-
10 mM this compound stock solution in DMSO
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein does not have free cysteines, disulfide bonds can be reduced by adding a 10-fold molar excess of TCEP and incubating for approximately 30 minutes at room temperature.[5]
-
Reaction Setup: While gently stirring or vortexing the protein solution, add the 10 mM this compound stock solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[4][5]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
-
Determination of Degree of Labeling (DOL): The efficiency of the labeling reaction can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (approximately 430 nm for AF 430).
Visualization of Experimental Workflow
The following diagram illustrates the key stages of a typical protein labeling experiment using this compound.
Caption: Workflow for Protein Labeling with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Fluorescent Dye 430 maleimide (A270019) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. biotium.com [biotium.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Guide: Alexa Fluor™ 430 Maleimide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties and practical application of Alexa Fluor™ 430 maleimide, a thiol-reactive fluorescent dye. Designed for professionals in life sciences and drug development, this document details the dye's quantum yield and extinction coefficient, provides comprehensive experimental protocols for its use in bioconjugation, and illustrates relevant workflows and biological pathways.
Core Photophysical Properties
Alexa Fluor™ 430 is a fluorescent dye characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, resulting in a yellow-green emission. These properties make it a valuable tool in multicolor fluorescence imaging, where spectral separation is crucial. The maleimide functional group allows for covalent attachment of the dye to thiol groups, commonly found in cysteine residues of proteins.
Quantitative Data Summary
The key spectral and photophysical parameters of Alexa Fluor™ 430 and its derivatives are summarized in the table below. This data is essential for quantitative fluorescence studies and for calculating the degree of labeling in bioconjugation experiments.
| Parameter | Value | Units | Notes |
| Molar Extinction Coefficient (ε) | 15,000 - 16,000 | cm⁻¹M⁻¹ | At the absorption maximum (~431 nm). |
| Quantum Yield (Φ) | 0.23 | - | For the amine derivative (AF 430 amine). This is often used as a close approximation for the maleimide derivative. |
| Excitation Maximum (λex) | ~431 | nm | - |
| Emission Maximum (λem) | ~541 | nm | - |
Experimental Protocols
I. Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for determining the concentration of the dye and for calculating the degree of labeling of a conjugate.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of the Alexa Fluor™ 430 maleimide powder. Dissolve the powder in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (~431 nm) using a spectrophotometer. Use the same buffer as a blank reference.
-
Application of Beer-Lambert Law: The Beer-Lambert law (A = εcl) is used to calculate the extinction coefficient. Where:
-
A is the absorbance.
-
ε is the molar extinction coefficient.
-
c is the molar concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.
II. Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for determining the quantum yield of a fluorescent dye is the comparative method, which involves a reference standard with a known quantum yield.
Methodology:
-
Selection of a Reference Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to Alexa Fluor™ 430. For a dye emitting in the yellow-green region, fluorescein in 0.1 M NaOH (Φ = 0.95) can be a suitable, albeit spectrally shifted, reference.
-
Preparation of Solutions: Prepare a series of dilutions for both the Alexa Fluor™ 430 maleimide and the reference standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
III. Protein Labeling with Alexa Fluor™ 430 Maleimide
This protocol details the covalent conjugation of Alexa Fluor™ 430 maleimide to a protein via its cysteine residues.
Materials:
-
Protein to be labeled (containing free thiol groups)
-
Alexa Fluor™ 430 maleimide
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the excess reducing agent before adding the dye.
-
Dye Preparation: Dissolve the Alexa Fluor™ 430 maleimide in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add a quenching reagent to react with any unreacted maleimide groups.
-
Purification: Separate the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated using the absorbance of the purified conjugate at 280 nm (for the protein) and at ~431 nm (for the dye). A correction factor is needed to account for the dye's absorbance at 280 nm.
Visualizations
Experimental Workflow: Protein Labeling
The following diagram illustrates the key steps in the bioconjugation of a protein with Alexa Fluor™ 430 maleimide.
Caption: Workflow for Protein Labeling with AF430 Maleimide.
Signaling Pathway Visualization
Fluorescently labeled proteins are instrumental in elucidating cellular signaling pathways. For instance, a protein kinase labeled with Alexa Fluor™ 430 can be tracked as it translocates to the nucleus upon pathway activation. The diagram below represents a generic signaling cascade where the localization of a key protein is visualized.
Caption: Visualization of a Signaling Pathway.
The Core Mechanism of AF 430 Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 maleimide is a fluorescent labeling reagent that plays a important role in the field of bioconjugation. As a derivative of the hydrophilic coumarin dye AF 430, it exhibits a yellow fluorescence with an excitation wavelength of approximately 425 nm and an emission wavelength of around 542 nm.[1] The key to its utility lies in the maleimide group, which provides a highly selective reactive handle for covalently attaching the AF 430 fluorophore to biomolecules. This technical guide will delve into the core mechanism of action of this compound, providing a detailed overview of its reaction chemistry, experimental protocols for its use, and a summary of the critical data associated with its application.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The primary mechanism of action of this compound is its reaction with sulfhydryl (thiol) groups, which are most notably present in the amino acid cysteine within proteins and peptides.[2][3] This reaction, a Michael addition, is highly efficient and selective, forming a stable covalent thioether bond between the maleimide and the thiol.[2][3]
The reaction is most efficient within a pH range of 6.5 to 7.5.[2] At this pH, the thiol group is sufficiently deprotonated to act as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This high degree of selectivity allows for the specific labeling of cysteine residues, even in the presence of other nucleophilic groups like amines. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
It is important to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[4] Therefore, a reduction step is often necessary to free up the thiol groups for conjugation.
Figure 1: Michael addition reaction of this compound with a protein thiol group.
Stability of the Thioether Conjugate
While the thioether bond formed is generally stable, the resulting thiosuccinimide linkage can undergo two competing reactions in a physiological environment: a retro-Michael reaction and hydrolysis.[5][6]
-
Retro-Michael Reaction: This is the reverse of the initial conjugation, leading to the cleavage of the thioether bond and the potential for the maleimide to react with other thiols, such as glutathione or serum albumin.[7] This can result in off-target effects and a loss of the desired conjugate.[7]
-
Hydrolysis: The succinimide ring of the conjugate can undergo hydrolysis, opening the ring to form a succinamic acid derivative.[5][8] This hydrolyzed form is stable and resistant to the retro-Michael reaction, effectively locking the fluorophore onto the target molecule.[5][8]
The rate of hydrolysis can be influenced by the local microenvironment and the specific structure of the maleimide.[6] Some "self-hydrolyzing" maleimides are engineered to have faster hydrolysis rates to improve the stability of the conjugate.[5][9]
Figure 2: Competing retro-Michael and hydrolysis reactions of the thioether adduct.
Data Presentation
The following tables summarize key quantitative parameters for maleimide conjugation reactions. It is important to note that specific data for this compound is limited; therefore, the data presented is based on general maleimide chemistry and should be used as a guideline.
Table 1: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols.[2] For iFluor™ 430 maleimide, a pH of 6.5 ± 0.5 is recommended.[7] |
| Temperature | Room temperature (20-25°C) or 4°C | Reaction is faster at room temperature.[4] |
| Reaction Time | 2 hours to overnight | Dependent on reactants and their concentrations.[10] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point of 10:1 is often recommended.[7][10] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][3] |
Table 2: Factors Influencing Conjugate Stability
| Factor | Effect on Stability | Notes |
| pH | Higher pH can increase the rate of hydrolysis. | |
| Local Protein Microenvironment | The presence of nearby charged residues can influence hydrolysis rates.[6] | |
| Maleimide N-substituent | Electron-withdrawing groups on the nitrogen can accelerate hydrolysis.[11] | |
| Presence of other thiols | Can lead to thiol exchange via the retro-Michael reaction.[8] |
Experimental Protocols
The following is a generalized protocol for the labeling of proteins with this compound. This should be optimized for each specific protein and application.
Figure 3: General experimental workflow for protein labeling with this compound.
Materials
-
Protein to be labeled (containing free cysteine residues)
-
This compound
-
Labeling Buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, optional)
-
Purification column (e.g., Sephadex G-25)
Procedure
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature.[12]
-
Remove the reducing agent by dialysis or gel filtration into a degassed labeling buffer.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
-
Conjugation Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.[2][3]
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[10]
-
-
Characterization (Degree of Labeling):
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Measure the absorbance of the AF 430 dye at its maximum absorbance wavelength (~430 nm).
-
The Degree of Labeling (DOL) can be calculated using the following formula:
DOL = (A_max of conjugate × Molar extinction coefficient of protein) / ( (A_280 of conjugate - A_max × CF_280) × Molar extinction coefficient of dye)
Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, and CF_280 is a correction factor for the dye's absorbance at 280 nm.
-
Conclusion
This compound is a valuable tool for the fluorescent labeling of biomolecules, owing to the high selectivity and efficiency of the maleimide-thiol reaction. A thorough understanding of its mechanism of action, including the factors that influence the stability of the resulting conjugate, is crucial for its successful application in research and drug development. By following optimized experimental protocols and carefully characterizing the final product, researchers can effectively utilize this compound to create precisely labeled biomolecules for a wide range of applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. biotium.com [biotium.com]
- 11. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Understanding the Hydrophilicity of AF 430 Maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hydrophilic nature of AF 430 maleimide, a fluorescent dye commonly utilized in bioconjugation for labeling proteins and other biomolecules. Understanding the hydrophilicity of this reagent is critical for optimizing labeling reactions, ensuring the solubility of conjugates, and minimizing non-specific interactions in biological systems. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for assessing hydrophilicity, and visual diagrams to illustrate key concepts.
Core Concepts: Hydrophilicity in Fluorescent Probes
Hydrophilicity, or the affinity of a molecule for water, is a crucial parameter for fluorescent dyes used in biological applications. Highly hydrophilic dyes, like this compound, offer several advantages:
-
Improved Solubility: They readily dissolve in aqueous buffers, simplifying the preparation of labeling reactions and reducing the risk of precipitation.
-
Reduced Aggregation: Hydrophilic dyes are less prone to self-quenching and aggregation, which can lead to a decrease in fluorescence quantum yield.
-
Minimized Non-Specific Binding: Their low propensity for hydrophobic interactions reduces non-specific binding to cells and other biological materials, thereby improving the signal-to-noise ratio in imaging and detection assays.
-
Enhanced Biocompatibility: Water-soluble dyes are generally more biocompatible and less likely to interfere with the native conformation and function of the labeled biomolecule.
Physicochemical Properties of this compound
This compound is recognized as a hydrophilic fluorescent dye with a coumarin-based structure.[1][2] Its solubility in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is well-documented.[1][2][3][4] The key structural features contributing to its hydrophilicity are the presence of a sulfonate (sulfo) group and a trifluoromethyl group.[5] The sulfonate group, in particular, significantly enhances water solubility.
Quantitative Hydrophilicity Data
The following table summarizes the known physicochemical and spectral properties of this compound.
| Property | Value | References |
| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1][3] |
| Molecular Weight | 726.8 g/mol | [3] |
| Appearance | Yellow solid | [2][3] |
| Solubility | Soluble in water, DMF, DMSO | [1][2][3][4] |
| Excitation Maximum (λex) | 430 nm | [3][4] |
| Emission Maximum (λem) | 542 nm | [3][4] |
| Extinction Coefficient | 15,955 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield | 0.23 | [3][4] |
| LogP / LogD | Data not publicly available | |
| Water Solubility | Qualitatively high; specific value not published | [1][2][3][4] |
Experimental Protocols for Assessing Hydrophilicity
For researchers wishing to quantify the hydrophilicity of this compound or other fluorescent probes, several established experimental methods can be employed.
Determination of the Octanol-Water Partition Coefficient (LogP/LogD) by the Shake-Flask Method
The shake-flask method is the gold-standard for determining the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) value.
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution. The ratio of the concentrations in the two phases provides the partition coefficient.
Detailed Methodology:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the mixture vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Partitioning:
-
Add a small volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the dye should be within the linear range of the analytical detection method.
-
Vortex the tube vigorously for a set period (e.g., 1-3 hours) to allow for the partitioning of the dye between the two phases to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy. A standard curve in each solvent should be prepared to ensure accurate quantification.
-
-
Calculation of LogD:
-
The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The LogD is then calculated as: LogD = log₁₀(D)
-
Assessment of Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used as a rapid and reliable method to estimate the relative hydrophobicity of compounds.
Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Hydrophobic compounds will have a stronger interaction with the stationary phase and thus will have a longer retention time. The retention time can be correlated with the hydrophobicity of the analyte.
Detailed Methodology:
-
Instrumentation:
-
A standard HPLC system equipped with a C18 column and a UV-Vis or fluorescence detector.
-
-
Mobile Phase:
-
A gradient of a polar solvent (e.g., water or an aqueous buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent compatible with the mobile phase.
-
-
Chromatographic Run:
-
Inject the sample onto the column and run the gradient method.
-
Record the retention time of the this compound peak.
-
-
Data Interpretation:
-
The retention time can be compared to that of known compounds with varying degrees of hydrophilicity to provide a relative measure of the hydrophobicity of this compound. A shorter retention time indicates higher hydrophilicity.
-
Visualizing the Factors Influencing this compound Hydrophilicity
The following diagrams, generated using Graphviz (DOT language), illustrate the key structural components influencing the hydrophilicity of this compound and a typical workflow for its assessment.
Caption: Key functional groups influencing the overall hydrophilicity of this compound.
Caption: A typical experimental workflow for determining the LogD value using the shake-flask method.
Conclusion
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
AF 430 Maleimide for Cysteine Residue Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AF 430 maleimide, a fluorescent dye used for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the dye's properties, experimental protocols for its use, and its applications in research and drug development.
Core Properties of this compound
AF 430 is a hydrophilic, coumarin-based dye that emits a green-yellow fluorescence.[1][2][3] Its maleimide derivative is specifically designed for covalent bonding to thiol groups, which are present in cysteine residues.[4][5] This high selectivity makes it a valuable tool for site-specific labeling of proteins.[6] The fluorescence of AF 430 is stable over a wide pH range, from 4 to 10.[7][8]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1][3][9] |
| Emission Maximum (λem) | 542 nm | [1][3][4][9] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1][3][9] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1][3][9] |
| Stokes Shift | 112 nm | [7][9] |
| Molecular Weight | 726.8 g/mol | [3] |
| Solubility | Soluble in water and polar organic solvents (DMF, DMSO) | [3][10] |
Cysteine-Specific Labeling Chemistry
The labeling reaction of this compound with a cysteine residue is a Michael addition. The maleimide group of the dye reacts with the sulfhydryl (thiol) group of the cysteine to form a stable thioether bond.[6][11] This reaction is highly specific for thiols at a neutral pH of 7-7.5.[11][12]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. AF430 maleimide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for AF 430 Maleimide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescent labeling of proteins with AF 430 maleimide. AF 430 is a bright, photostable, green-yellow fluorescent dye ideal for creating protein conjugates for various research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The maleimide reactive group specifically targets sulfhydryl (thiol) groups on cysteine residues, allowing for site-specific labeling of proteins.[1][3]
Quantitative Data Summary
The following table summarizes the key spectral properties of AF 430 and recommended parameters for protein labeling.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [1][4] |
| Emission Maximum (λem) | ~542 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [3] |
| Correction Factor (CF₂₈₀) | 0.24 | [5] |
| Recommended Dye:Protein Molar Ratio | 10:1 to 20:1 | [3][6] |
| Recommended Reaction pH | 7.0 - 7.5 | [1][3] |
| Recommended Protein Concentration | 1 - 10 mg/mL | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with this compound.
Caption: Thiol-Maleimide Conjugation Chemistry.
Caption: this compound Protein Labeling Workflow.
Experimental Protocol
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials
-
This compound
-
Protein of interest
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffer (e.g., HEPES, Tris)[3]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[3][6]
-
Purification column (e.g., Sephadex G-25) or dialysis cassette[7]
-
Spectrophotometer
Procedure
1. Protein Preparation
a. Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2] The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[3]
b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.[3][6] Incubate for 20-30 minutes at room temperature.[8] Note: If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.[8]
2. This compound Stock Solution Preparation
a. Allow the vial of this compound to warm to room temperature before opening.
b. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[3] For example, add 100 µL of DMSO to 1 µmol of the dye. Vortex briefly to ensure it is fully dissolved.
c. This stock solution should be used immediately. Unused solution can be stored at -20°C for up to one month, protected from light and moisture.[3][9]
3. Labeling Reaction
a. While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a 10:1 to 20:1 molar ratio of dye to protein.[3][6]
b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light by wrapping the container in aluminum foil or placing it in a dark environment.
4. Purification of the Labeled Protein
a. Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[3][7]
b. For column chromatography, equilibrate the column with your buffer of choice (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.
c. For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against your buffer of choice.
5. Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined by spectrophotometry.
a. Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF 430, which is ~430 nm (A₄₃₀).
b. Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₄₃₀ / (ε_dye × path length)
-
ε_dye = 15,955 cm⁻¹M⁻¹
c. Calculate the corrected absorbance of the protein at 280 nm: A₂₈₀, corrected = A₂₈₀ - (A₄₃₀ × CF₂₈₀)
-
CF₂₈₀ = 0.24
d. Calculate the concentration of the protein: [Protein] (M) = A₂₈₀, corrected / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of your specific protein.
e. Calculate the Degree of Labeling: DOL = [Dye] / [Protein]
An optimal DOL for most applications is between 2 and 10.[9]
Storage of Labeled Protein
For short-term storage, keep the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C.[3] The addition of a stabilizer such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.[3]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Correction factors and critical values for iFluor®, Alexa Fluor®, and other commonly used dyes. | AAT Bioquest [aatbio.com]
- 8. biomol.com [biomol.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Labeling Peptides with AF 430 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, finding broad applications in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2] Alexa Fluor (AF) dyes are a series of bright and photostable fluorescent dyes that are well-suited for these applications.[3] AF 430 is a coumarin-based dye with excitation and emission maxima at approximately 430 nm and 542 nm, respectively, making it a valuable probe for various biological investigations.[4]
This document provides a detailed protocol for the labeling of peptides containing a free thiol group (cysteine residue) with AF 430 maleimide. The maleimide functional group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and specific at a pH range of 6.5-7.5.[5]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [4] |
| Emission Maximum (λem) | 542 nm | [4] |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [4] |
Table 2: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 6.5 - 7.5 | The maleimide-thiol reaction is most efficient and specific in this pH range. At pH > 8.0, maleimides can hydrolyze. | [5][6][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. For sensitive peptides, 4°C can be used for an overnight reaction. | [5][7] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | The reaction time can be optimized based on the specific peptide and concentrations used. | [7][8] |
| Maleimide:Peptide Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide dye ensures efficient labeling of the peptide. | [5][7][8] |
| Solvent for this compound | Anhydrous DMSO or DMF | The maleimide dye should be dissolved immediately before use to prevent hydrolysis. | [6][9] |
Experimental Protocols
Materials and Reagents
-
Peptide containing a single cysteine residue
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5[6]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[9]
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[10][11]
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
Experimental Workflow Diagram
Caption: Workflow for labeling peptides with this compound.
Step-by-Step Protocol
1. Peptide Preparation and Reduction of Disulfide Bonds (if necessary)
a. Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
b. (Optional) If the peptide contains disulfide bonds, they must be reduced to free the thiol groups for labeling.[5][9] i. Add a 10- to 20-fold molar excess of TCEP to the peptide solution. TCEP is preferred as it does not need to be removed before adding the maleimide. ii. Alternatively, use DTT at a similar molar excess. If DTT is used, it must be removed before the labeling reaction using a desalting column, as it contains a thiol group that will react with the maleimide.[5][9] iii. Incubate the reduction reaction for 30-60 minutes at room temperature.
2. Preparation of this compound Stock Solution
a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly as maleimides can hydrolyze in the presence of water.
3. Labeling Reaction
a. Add the this compound stock solution to the peptide solution to achieve a final dye-to-peptide molar ratio of 10:1 to 20:1.[7][8]
b. Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
c. (Optional) The reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with the excess maleimide.
4. Purification of the Labeled Peptide
a. Separate the AF 430-labeled peptide from unreacted dye and other reaction components. i. Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute in the void volume, while the smaller, unreacted dye molecules will be retained. ii. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is highly effective for purifying peptides and can separate the labeled peptide from both unreacted dye and unlabeled peptide.[10][11] A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[11][12]
5. Characterization of the Labeled Peptide
a. Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per peptide, can be calculated using the absorbance of the dye and the peptide. Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and at the excitation maximum of AF 430 (430 nm). The DOL can be calculated using the Beer-Lambert law.
b. Confirm Conjugation: Use mass spectrometry to confirm the covalent attachment of the this compound to the peptide by observing the expected mass shift.
Application Example: Visualization of a Kinase Signaling Pathway
AF 430-labeled peptides can be used as probes to study various cellular processes. For example, a labeled peptide substrate for a specific kinase can be used to visualize kinase activity within a cell or in a cell lysate.
Signaling Pathway Diagram
Caption: Using an AF 430-labeled peptide to probe kinase activity.
In this example, an AF 430-labeled peptide containing a kinase recognition sequence is introduced into cells. Upon activation of the signaling pathway, the target kinase phosphorylates the peptide. The change in localization or the ability to detect the phosphorylated peptide (e.g., with a phospho-specific antibody) can then be monitored by fluorescence, providing a readout of kinase activity.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. lubio.ch [lubio.ch]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Proteomics, modeling, and fluorescence assays delineate cytochrome b5 residues involved in binding and stimulation of cytochrome P450 17A1 17,20-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. bachem.com [bachem.com]
- 12. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AF 430 Maleimide for FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AF 430 maleimide in Förster Resonance Energy Transfer (FRET)-based assays for studying protein conformational changes and protein-protein interactions. Detailed protocols, data presentation, and workflow visualizations are included to facilitate the successful implementation of this powerful research tool.
Introduction to this compound in FRET
AF 430, a coumarin-based dye, serves as an excellent fluorescent donor in FRET experiments.[1][2] Its maleimide derivative allows for specific covalent labeling of thiol groups, primarily on cysteine residues within proteins.[3] With an excitation maximum around 430 nm and an emission maximum at approximately 542 nm, AF 430 boasts a large Stokes shift, which is advantageous in minimizing direct excitation of the acceptor fluorophore.[1] This property, combined with its hydrophilicity and photostability, makes this compound a versatile tool for quantitative biological assays.[1]
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular distances and dynamics.[4]
Key Applications
-
Monitoring Protein Conformational Changes: By labeling two different sites on a single protein with a FRET pair, changes in the protein's conformation can be monitored in real-time.[5][6]
-
Detecting Protein-Protein Interactions: Labeling two potentially interacting proteins with a donor and an acceptor allows for the detection and quantification of their binding.[7][8]
-
Enzyme Activity Assays: FRET can be used to design biosensors that report on enzyme activity through conformational changes or cleavage of a labeled substrate.
-
High-Throughput Screening: The sensitivity and solution-based nature of FRET assays make them amenable to high-throughput screening for drug discovery.[8]
Spectral Properties of AF 430
The spectral characteristics of AF 430 are crucial for designing FRET experiments. The emission spectrum of AF 430 should have significant overlap with the absorption spectrum of the chosen acceptor dye to ensure efficient energy transfer.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 542 nm | [1] |
| Molar Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.23 | [1] |
| Recommended Acceptor | Fluorescein, Rhodamine Derivatives | [9][10][11] |
Experimental Section: A Representative FRET Assay
This section details a hypothetical FRET-based assay to monitor the conformational change of a target protein upon ligand binding. In this example, this compound is used as the FRET donor, and Fluorescein-5-Maleimide is used as the FRET acceptor.
Signaling Pathway and Experimental Design
The assay is designed to detect a ligand-induced conformational change that brings two specific cysteine residues on the target protein closer together. One cysteine is labeled with AF 430 (Donor) and the other with Fluorescein (Acceptor). Upon ligand binding, the increased proximity of the two fluorophores results in an increase in FRET efficiency.
Detailed Protocols
1. Protein Labeling with this compound and Fluorescein-5-Maleimide
This protocol is adapted from established methods for labeling proteins with maleimide-functionalized dyes.
-
Materials:
-
Purified target protein with two accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2).
-
This compound (dissolved in DMSO).
-
Fluorescein-5-Maleimide (dissolved in DMSO).
-
Reducing agent (e.g., TCEP).
-
Desalting column (e.g., Sephadex G-25).
-
Reaction buffer: Phosphate buffer (50 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA.
-
-
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Cysteines: Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature to ensure all cysteine residues are reduced.
-
Dye Preparation: Prepare 10 mM stock solutions of this compound and Fluorescein-5-Maleimide in anhydrous DMSO.
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of this compound to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the excess this compound using a desalting column equilibrated with the reaction buffer.
-
To the AF 430-labeled protein, add a 10 to 20-fold molar excess of Fluorescein-5-Maleimide.
-
Incubate for another 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the unreacted Fluorescein-5-Maleimide and any remaining unreacted this compound using a desalting column. The purified, dual-labeled protein is now ready for the FRET assay.
-
Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of AF 430 at 430 nm and Fluorescein at 494 nm.
-
2. FRET Measurement of Ligand-Induced Conformational Change
-
Materials:
-
Dual-labeled target protein.
-
Assay buffer: The same buffer used for the final purification of the labeled protein.
-
Ligand of interest at various concentrations.
-
Fluorometer or plate reader capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
-
-
Procedure:
-
Sample Preparation: Prepare a series of samples in a 96-well plate or cuvettes. Each sample should contain a fixed concentration of the dual-labeled protein (e.g., 100 nM) in the assay buffer.
-
Ligand Titration: Add increasing concentrations of the ligand to the samples. Include a control sample with no ligand.
-
Incubation: Incubate the samples at room temperature for a sufficient time to allow ligand binding to reach equilibrium.
-
Fluorescence Measurement:
-
Excite the samples at 430 nm (excitation for AF 430).
-
Measure the fluorescence emission intensity at 542 nm (AF 430 emission, Donor) and 520 nm (Fluorescein emission, Acceptor).
-
-
Data Analysis:
-
Correct the raw fluorescence intensities for background fluorescence.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (can be approximated by the intensity of a donor-only labeled protein).
-
Alternatively, a ratiometric approach can be used by calculating the ratio of acceptor to donor fluorescence (I_A / I_D).
-
Plot the FRET efficiency or the fluorescence ratio as a function of ligand concentration to determine the dissociation constant (Kd).
-
-
Quantitative Data Summary
The following table presents hypothetical data from the ligand-binding FRET assay described above.
| Ligand Concentration (nM) | Donor Emission (a.u. at 542 nm) | Acceptor Emission (a.u. at 520 nm) | FRET Efficiency (E) |
| 0 | 8500 | 1500 | 0.15 |
| 10 | 7800 | 2800 | 0.22 |
| 50 | 6000 | 5500 | 0.40 |
| 100 | 4500 | 7500 | 0.55 |
| 200 | 3200 | 8800 | 0.68 |
| 500 | 2500 | 9500 | 0.75 |
| 1000 | 2400 | 9600 | 0.76 |
Note: This data is for illustrative purposes only and will vary depending on the specific protein, ligand, and experimental conditions.
Visualization of FRET Principles
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FRET-Based Approach for Studying Conformational Changes of a Cytoskeleton-Related Tumor Suppressor Molecule | Springer Nature Experiments [experiments.springernature.com]
- 6. Conformational Changes in Surface-Immobilized Proteins Measured Using Combined Atomic Force and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIM-FRET Protein-Protein Interaction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nathan.instras.com [nathan.instras.com]
- 11. Fluorescence resonance energy transfer between donor-acceptor pair on two oligonucleotides hybridized adjacently to DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AF 430 Maleimide in Multicolor Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series, designed for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3] Its unique spectral properties, including a large Stokes shift and high photostability, make it an excellent candidate for multicolor fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[4] This document provides detailed application notes and protocols for the effective use of this compound in your research.
AF 430 is characterized by an absorption maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[4] This significant separation of excitation and emission peaks (a Stokes shift of ~112 nm) minimizes spectral crosstalk in multicolor experiments, allowing for clearer signal detection.[4] The dye's fluorescence is stable over a wide pH range (pH 4-10) and it can be efficiently excited by a 405 nm violet laser.[4]
Data Presentation
Spectral and Photophysical Properties of AF 430
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [4] |
| Emission Maximum (λem) | ~542 nm | [4] |
| Stokes Shift | ~112 nm | [4] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [5][6] |
| Recommended Laser Line | 405 nm | [4] |
| Fluorescence Color | Green-Yellow | [4] |
Recommended Reagents and Buffers for Labeling
| Reagent | Purpose | Recommended Concentration/pH |
| Labeling Buffer | Provides optimal pH for maleimide-thiol reaction | 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5 |
| TCEP (optional) | Reduces disulfide bonds to generate free thiols | ~10-fold molar excess over protein |
| Anhydrous DMSO or DMF | Solvent for preparing dye stock solution | 10 mM |
| Purification Resin (e.g., Sephadex) | Removes unconjugated dye | As per manufacturer's instructions |
| Storage Buffer | Maintains stability of the labeled conjugate | PBS with 0.01-0.03% sodium azide and 5-10 mg/mL BSA |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol details the covalent labeling of proteins (e.g., antibodies) with this compound. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[1][2][7]
Materials:
-
This compound
-
Protein or antibody to be labeled
-
Labeling Buffer (e.g., 1X PBS, pH 7.2-7.5, degassed)
-
TCEP (Tris(2-carboxyethyl)phosphine), optional
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Purification column (e.g., gel filtration)
-
Storage Buffer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in degassed labeling buffer at a concentration of 2-10 mg/mL.[2][3]
-
If the protein has few or no free thiols, disulfide bonds can be reduced to generate them. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[3][7] Note: If using TCEP, it must be removed before adding the maleimide dye, typically by a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be calculated using absorbance measurements.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of AF 430 (~430 nm, A₄₃₀).
-
The protein concentration is calculated from the absorbance at 280 nm after correcting for the dye's contribution at this wavelength.
-
The DOL is then calculated using the following formula: DOL = (A₄₃₀ × Molar Mass of Protein) / (ε_dye × Protein Concentration in mg/mL) (Where ε_dye is the molar extinction coefficient of AF 430)
-
-
Storage:
-
Store the labeled protein in a suitable storage buffer containing a stabilizing agent like BSA and a bacteriostatic agent like sodium azide at 4°C for short-term storage or at -20°C for long-term storage.[1] Protect from light.
-
Multicolor Immunofluorescence Staining of Cells
This protocol provides a general workflow for using AF 430-labeled antibodies for multicolor immunofluorescence imaging of fixed cells.
Materials:
-
AF 430-labeled antibody
-
Other primary and secondary antibodies conjugated to spectrally distinct fluorophores
-
Fixed cells on coverslips or in a microplate
-
Permeabilization Buffer (e.g., PBS with 0.1-0.5% Triton X-100)
-
Blocking Buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the AF 430-labeled primary antibody and other primary antibodies in blocking buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
If using unlabeled primary antibodies, incubate with appropriately diluted fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for AF 430 (e.g., excitation ~405 nm, emission ~540 nm), DAPI, and other fluorophores used in the experiment.
-
Mandatory Visualizations
Experimental Workflows
References
Calculating the Degree of Labeling for AF430 Maleimide Conjugates
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for calculating the degree of labeling (DOL) of proteins conjugated with AF430 maleimide. AF430 is a bright, hydrophilic fluorescent dye.[1][2] Its maleimide derivative allows for specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins.[2] The DOL, which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins in various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[3][4][5][6] An accurate DOL determination is essential for optimizing labeling reactions and achieving reliable experimental results.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data required for calculating the degree of labeling for AF430 maleimide.
| Parameter | Value | Reference |
| AF430 Maleimide Molecular Weight | 726.8 g/mol | [7][8][9] |
| Maximum Excitation Wavelength (λex) | 430 nm | [2][10] |
| Maximum Emission Wavelength (λem) | 542 nm | [2][7][10] |
| Molar Extinction Coefficient (ε) at 430 nm | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [10][11][12][13] |
| Correction Factor (CF) at 280 nm | 0.06 | [10][12][13] |
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps to determine the DOL of a protein labeled with AF430 maleimide using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
AF430 maleimide-labeled protein conjugate
-
Unlabeled protein (for reference, if needed)
-
Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye
-
Spectrophotometer capable of measuring absorbance at 280 nm and 430 nm
-
Quartz cuvettes (1 cm path length)
-
Appropriate buffer (e.g., PBS)
2. Purification of the Labeled Protein:
It is crucial to remove all non-conjugated AF430 maleimide from the labeled protein solution, as its presence will lead to inaccurate DOL calculations.[3][5][14]
-
Gel Filtration: Pass the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired buffer. Collect the fractions containing the labeled protein, which will elute first.
-
Dialysis: Dialyze the labeled protein solution against a large volume of the desired buffer for several hours to overnight at 4°C, with at least two to three buffer changes.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm and 430 nm.
-
Use the same buffer that the purified labeled protein is in to zero the spectrophotometer.
-
Measure the absorbance of the purified labeled protein solution at both 280 nm (A₂₈₀) and 430 nm (A₄₃₀).
-
Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[3][14] Record the dilution factor for later calculations.
4. Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formulas:
Step 1: Calculate the molar concentration of the dye.
-
Formula: Concentration of Dye (M) = A₄₃₀ / (ε_dye * path length)
-
A₄₃₀: Absorbance of the labeled protein at 430 nm.
-
ε_dye: Molar extinction coefficient of AF430 (15,955 L⋅mol⁻¹⋅cm⁻¹).
-
path length: Path length of the cuvette (typically 1 cm).
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
The dye also absorbs light at 280 nm, so its contribution to the total absorbance at this wavelength must be subtracted to determine the true protein absorbance.[14]
-
Formula: Corrected A₂₈₀ = A₂₈₀ - (A₄₃₀ * CF₂₈₀)
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
A₄₃₀: Absorbance of the labeled protein at 430 nm.
-
CF₂₈₀: Correction factor for AF430 at 280 nm (0.06).
-
Step 3: Calculate the molar concentration of the protein.
-
Formula: Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)
-
Corrected A₂₈₀: Corrected absorbance of the protein at 280 nm.
-
ε_protein: Molar extinction coefficient of the specific protein being labeled (in L⋅mol⁻¹⋅cm⁻¹). This value is protein-specific and needs to be known beforehand.
-
path length: Path length of the cuvette (typically 1 cm).
-
Step 4: Calculate the Degree of Labeling (DOL).
-
Formula: DOL = Concentration of Dye / Concentration of Protein
If a dilution was made, remember to multiply the final concentrations by the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the degree of labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. de.lumiprobe.com [de.lumiprobe.com]
- 9. AF430 maleimide | AxisPharm [axispharm.com]
- 10. content.labscoop.com [content.labscoop.com]
- 11. AF430 maleimide | Benchchem [benchchem.com]
- 12. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 13. Fluorescent Dye 430 maleimide (A270019) | Antibodies.com [antibodies.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: AF 430 Maleimide Stock Solution and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series, structurally identical to Alexa Fluor™ 430.[1][2] It is a hydrophilic dye used for fluorescently labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, commonly found in cysteine residues.[3][4] The maleimide group reacts specifically with thiols at a neutral pH range (7.0-7.5) to form a stable thioether bond.[5][6] This specificity makes this compound a valuable tool in various applications, including flow cytometry, fluorescence microscopy, and immunoassays, where precise labeling of biomolecules is critical.[1][7][8] The resulting conjugates are stable over a broad pH range (pH 4 to 10).[9]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and recommended parameters for stock solution preparation and labeling reactions.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₅F₃N₄O₈S | [10] |
| Molecular Weight | 726.80 g/mol | [11] |
| Excitation Maximum (λ_abs_) | 430 nm | [7] |
| Emission Maximum (λ_em_) | 542 nm | [7][11] |
| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ | [7] |
| Solubility | Soluble in water, DMF, and DMSO | [1][10] |
| Purity | ≥ 95% (by ¹H NMR and HPLC-MS) | [1] |
Table 2: Stock Solution and Labeling Reaction Parameters
| Parameter | Recommended Value/Range | Reference(s) |
| Stock Solution Preparation | ||
| Recommended Solvent | Anhydrous DMSO or DMF | [3][5][12] |
| Typical Stock Concentration | 10 mM | [5][12][13] |
| Storage Temperature | -20°C, protected from light and moisture | [1][5][12] |
| Stock Solution Stability | At least one month when prepared in anhydrous DMSO | [5][12] |
| Labeling Reaction | ||
| Buffer pH | 7.0 - 7.5 | [3][5][12] |
| Recommended Buffers | PBS, Tris, or HEPES (thiol-free) | [3][5][12] |
| Protein Concentration | 1 - 10 mg/mL | [3][4][12] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | [5][12][14] |
| Reaction Temperature | Room temperature or 4°C | [3][4][5] |
| Reaction Time | 2 hours to overnight | [5][12] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for most labeling experiments.
Materials:
-
This compound vial
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare the 10 mM dye stock solution. For a 1 µmol vial, add 100 µL of anhydrous DMSO. For a 0.25 µmol vial, add 25 µL of anhydrous DMSO.[5]
-
Vortex the vial briefly to ensure the dye is fully dissolved.[5]
-
Perform a brief centrifugation to collect the dye solution at the bottom of the vial.[5]
-
The stock solution is now ready for use in labeling reactions.
Storage: Unused stock solution can be stored at -20°C, protected from light and moisture.[5][12] If anhydrous DMSO is used, the solution should be stable for at least one month.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[13]
Protocol 2: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled
-
Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
This compound stock solution (10 mM in anhydrous DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
-
Reaction tubes
-
Stirring or rocking platform
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[3][4][12] The buffer must not contain any thiol-containing compounds.
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 10-100 fold molar excess of TCEP to the protein solution.[3][12] Incubate for 20-30 minutes at room temperature.[3][12] Note: If using DTT, it must be removed by dialysis before adding the maleimide dye.[12]
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM this compound stock solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[5][12]
-
Protect the reaction mixture from light (e.g., by wrapping the tube in aluminum foil).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous stirring or rocking.[5][12]
-
-
Purify the Conjugate: Separate the labeled protein from the unreacted free dye. This can be achieved by:
-
Gel Filtration Chromatography: Use a Sephadex G-25 column equilibrated with PBS. The first colored band to elute will be the AF 430-labeled protein.[5]
-
Ultrafiltration: For smaller scale reactions, use an ultrafiltration device with a molecular weight cutoff (MWCO) appropriate for the protein (e.g., 10K MWCO for IgG) to remove the free dye.[5]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of AF 430, which is 430 nm (A₄₃₀).
-
Calculate the protein concentration and the DOL using the appropriate equations and the molar extinction coefficients for the protein and AF 430.
-
Storage of Labeled Protein: For best results, use the purified conjugate immediately.[14] If storage is necessary, it can be kept at 2-8°C in the dark for up to one week.[14] For long-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[12][14]
Diagrams
Caption: Reaction of this compound with a protein thiol group.
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 2. AF430 maleimide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biotium.com [biotium.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 10. de.lumiprobe.com [de.lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Purification of AF430 Maleimide-Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the successful labeling of proteins with AF430 maleimide and subsequent purification of the conjugate, ensuring high purity and optimal degree of labeling for downstream applications.
Introduction
Maleimide-based labeling is a widely used bioconjugation technique that enables the specific attachment of fluorescent dyes, such as AF430, to proteins.[1][2][3] The maleimide group reacts with free sulfhydryl groups (-SH) on cysteine residues, forming a stable thioether bond.[1][4] This reaction is highly selective for thiols within the optimal pH range of 6.5-7.5.[1][5][6]
AF430 is a fluorescent dye with an excitation maximum around 434 nm and an emission maximum around 540 nm.[7] Its spectral properties make it a useful tool in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2]
Proper purification of the labeled protein is a critical step to remove unconjugated free dye, which can interfere with downstream assays and lead to inaccurate quantification.[8][9][10] This document outlines detailed protocols for protein preparation, AF430 maleimide labeling, purification of the conjugate, and methods for quality control.
Materials and Reagents
-
Protein of interest (1-10 mg/mL in a suitable buffer)
-
AF430 Maleimide
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[2][11]
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES).[3][4][11][12] Buffers like Tris can interfere at higher pH and should be avoided.[6]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[2][5][13] Dithiothreitol (DTT) can also be used, but must be removed before adding the maleimide dye.[8]
-
Purification System:
-
Spectrophotometer (UV-Vis)
Experimental Protocols
Protein Preparation
The quality and preparation of the protein are crucial for successful labeling.
-
Buffer Exchange: Ensure the protein is in an amine-free and thiol-free buffer (e.g., PBS, pH 7.2).[4][12] If the protein solution contains interfering substances like Tris, glycine, or ammonium ions, perform a buffer exchange via dialysis or a desalting column.[7][15]
-
Concentration: Adjust the protein concentration to 1-10 mg/mL.[3][4][11] More dilute protein solutions may require a higher molar excess of the dye to achieve the desired labeling ratio.[4]
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.[5][11]
-
Degassing: Degas the buffer to minimize the re-oxidation of free thiols to disulfide bonds, which do not react with maleimides.[3][4][11]
AF430 Maleimide Labeling Reaction
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of AF430 maleimide to warm to room temperature. Dissolve it in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL or a 10 mM stock solution.[2][3][5][11] Vortex briefly to ensure it is fully dissolved.[2]
-
Calculate Molar Ratio: A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[2][5] However, the optimal ratio is protein-dependent and should be determined empirically by setting up small-scale reactions with varying ratios (e.g., 5:1, 10:1, 20:1).[5][12]
-
Initiate Reaction: Add the calculated volume of the AF430 maleimide stock solution to the protein solution. Mix gently.[12]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][5][11] Protect the reaction from light to prevent photobleaching of the dye.[2][4][5]
Purification of Labeled Protein
Purification is essential to remove unreacted AF430 maleimide and any hydrolyzed, non-reactive dye.[8][9][10] Size-exclusion chromatography (SEC) is the most recommended method.
-
Column Preparation: Equilibrate a size-exclusion column (e.g., Sephadex G-25) with your chosen purification buffer (e.g., PBS, pH 7.2-7.4).[8][14]
-
Sample Loading: Gently load the entire reaction mixture onto the top of the column resin.[14]
-
Elution: Begin eluting the sample with the purification buffer.[8] The labeled protein, being larger, will travel faster through the column and elute first as a colored, fluorescent band.[8][16] The smaller, unconjugated dye molecules will elute later in separate colored fractions.[8]
-
Fraction Collection: Collect fractions and monitor them visually for fluorescence and by absorbance. The desired fractions containing the protein-dye conjugate will be the first colored band to elute.[8]
-
Monitoring: For systems equipped with detectors, monitor the elution profile at 280 nm (for protein) and ~430 nm (for the AF430 dye).[17] A successful separation will show two distinct peaks.[17]
Figure 1. Experimental Workflow for AF430 Maleimide Labeling and Purification.
Data Presentation and Quality Control
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control parameter.[9][18][19] An ideal DOL is often between 0.5 and 1 for 1:1 labeling, though the optimal DOL for antibodies can be higher.[18][20] Over-labeling can lead to fluorescence quenching and loss of protein function, while under-labeling reduces sensitivity.[9][18]
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for AF430, which is ~434 nm (Aₘₐₓ).[18]
-
Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum.
-
Calculate Dye Concentration:
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M) [9]
-
Table 1: Spectral Properties for DOL Calculation
| Parameter | Value | Source |
|---|---|---|
| AF430 Absorbance Max (λₘₐₓ) | ~434 nm | [7] |
| AF430 Molar Extinction Coefficient (ε_dye) | ~16,000 cm⁻¹M⁻¹ | [22] |
| Correction Factor (CF) at 280 nm | Must be obtained from the dye manufacturer's certificate of analysis | [10] |
| Protein Molar Extinction Coefficient (ε_protein) | Protein-specific |[10] |
Comparison of Purification Methods
Table 2: Overview of Common Purification Techniques
| Method | Principle | Pros | Cons |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Larger molecules (protein conjugate) elute before smaller molecules (free dye).[23] | High resolution, efficient removal of free dye, relatively fast.[8][24] | Can lead to sample dilution.[24] |
| Spin Desalting Columns | A rapid form of SEC for small sample volumes.[5] | Very fast, convenient for small-scale reactions, good recovery. | Less resolution than gravity-flow columns. |
| Dialysis | Uses a semi-permeable membrane to remove small molecules (free dye) from the larger protein conjugate. | Simple, requires minimal hands-on time. | Very slow (can take hours to days), may not be efficient for hydrophobic dyes, potential for sample loss.[3][11] |
SDS-PAGE Analysis
Run the purified conjugate on an SDS-PAGE gel to assess purity and integrity.
-
Coomassie Staining: A single band at the expected molecular weight of the protein indicates high purity.
-
Fluorescence Imaging: Scan the gel with a fluorescence imager (Excitation: ~430 nm, Emission: ~540 nm) before staining. A fluorescent band corresponding to the protein's molecular weight confirms successful conjugation. The absence of low molecular weight fluorescent bands confirms the removal of free dye.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low DOL / Low Labeling Efficiency | - Insufficiently reduced protein (disulfide bonds intact).- Presence of interfering thiols (e.g., DTT) or amines (e.g., Tris) in the buffer.[4][6]- Hydrolyzed/inactive maleimide dye.[4][6]- Suboptimal pH (too low).[6]- Protein concentration too dilute.[4] | - Ensure complete reduction with TCEP.- Perform buffer exchange into a recommended reaction buffer.- Use freshly prepared dye stock solution.- Ensure reaction buffer pH is 7.0-7.5.- Increase protein concentration to >2 mg/mL or increase the molar excess of dye.[4] |
| Protein Precipitation After Labeling | - Over-labeling has altered the protein's pI and solubility.[25]- Protein is unstable under the reaction conditions. | - Reduce the dye:protein molar ratio in the reaction.- Shorten the incubation time or perform the reaction at 4°C. |
| Free Dye Detected After Purification | - Purification method was inefficient.- Column was overloaded. | - Use a longer SEC column for better separation.[8]- Ensure the sample volume does not exceed the column's capacity.- For dialysis, use a longer dialysis time with more frequent buffer changes. |
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ulab360.com [ulab360.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 21. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Fluorophores [microscopy.unc.edu]
- 23. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. biotium.com [biotium.com]
- 25. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using AF 430 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and is a cornerstone of modern drug discovery. AF 430 maleimide is a versatile fluorescent probe well-suited for elucidating the intricacies of these interactions. As a coumarin-based dye, AF 430 offers a bright, green-yellow fluorescence with a large Stokes shift, making it an excellent tool for various fluorescence-based assays.[1][2][3] Its maleimide functional group allows for specific, covalent labeling of thiol groups on cysteine residues within proteins.[4][5]
These application notes provide detailed protocols for using this compound to label proteins and subsequently study their interactions through Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays. A practical example of the Ras-Raf interaction within the ERK signaling pathway is used to illustrate the application of these techniques in a biologically relevant context.
Properties of this compound
A thorough understanding of the spectral properties of AF 430 is crucial for designing and executing successful experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [2][3] |
| Emission Maximum (λem) | ~542 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.23 | |
| Recommended FRET Pair | AF 430 (Donor) / Fluorescein (Acceptor) | [6][7][8] |
Part 1: Protein Labeling with this compound
This section provides a detailed protocol for the covalent labeling of a protein of interest with this compound.
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
Detailed Protocol for Protein Labeling
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.2, with 150 mM NaCl)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the thiol-free buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT for reduction, it must be removed before adding the maleimide dye.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 430 nm (for dye concentration).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of dye / A₄₃₀ of dye (typically ~0.2-0.3 for coumarin dyes)
-
Corrected A₂₈₀ = A₂₈₀ (measured) - (A₄₃₀ (measured) x CF)
-
-
Calculate the DOL:
-
DOL = (A₄₃₀ x Molar mass of protein) / (ε_dye x Protein concentration in mg/mL)
-
-
Part 2: Studying Protein-Protein Interactions with Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the distance between two fluorophores. When a donor fluorophore (AF 430) is in close proximity (typically 1-10 nm) to a suitable acceptor fluorophore (e.g., Fluorescein), energy can be transferred from the donor to the acceptor upon excitation of the donor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission.
FRET Experimental Workflow
Caption: Workflow for a FRET-based protein-protein interaction assay.
Detailed Protocol for FRET Assay
Materials:
-
Protein A labeled with this compound (Donor)
-
Protein B labeled with an appropriate acceptor (e.g., Fluorescein maleimide)
-
Assay buffer
-
Fluorometer with excitation and emission monochromators or appropriate filters
Procedure:
-
Prepare Protein Solutions:
-
Prepare stock solutions of the donor-labeled Protein A and acceptor-labeled Protein B in the assay buffer.
-
-
Set up FRET Titration:
-
In a multi-well plate or cuvette, keep the concentration of the donor-labeled protein constant (e.g., 100 nM).
-
Add increasing concentrations of the acceptor-labeled protein to different wells/cuvettes.
-
Include control samples: donor only and acceptor only.
-
-
Fluorescence Measurements:
-
Excite the donor (AF 430) at its excitation maximum (~430 nm).
-
Record the emission spectrum from approximately 450 nm to 650 nm.
-
Observe the decrease in the donor emission peak (~542 nm) and the increase in the sensitized acceptor emission peak (for fluorescein, ~520 nm).
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correct the raw fluorescence data for background and buffer fluorescence.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Example: Ras-Raf Interaction
The interaction between Ras and the Ras-binding domain (RBD) of Raf is a critical step in the MAPK/ERK signaling pathway.[4][9] The dissociation constant (Kd) for this interaction is in the nanomolar range.[10][11][12]
Sample Quantitative Data (Hypothetical FRET Experiment):
| [Raf-Fluorescein] (nM) | Donor Fluorescence (AF 430) | FRET Efficiency (E) |
| 0 | 1000 | 0.00 |
| 10 | 850 | 0.15 |
| 25 | 700 | 0.30 |
| 50 | 550 | 0.45 |
| 100 | 400 | 0.60 |
| 200 | 300 | 0.70 |
| 400 | 250 | 0.75 |
By plotting the FRET efficiency against the concentration of the acceptor-labeled protein, the Kd can be determined by fitting the data to a one-site binding model.
Part 3: Studying Protein-Protein Interactions with Fluorescence Polarization (FP)
FP is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled protein tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.
FP Experimental Workflow
Caption: Workflow for a Fluorescence Polarization-based protein-protein interaction assay.
Detailed Protocol for FP Assay
Materials:
-
Smaller protein partner labeled with this compound
-
Unlabeled larger protein partner
-
Assay buffer
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the AF 430-labeled smaller protein and a dilution series of the unlabeled larger protein in the assay buffer.
-
-
Set up Titration:
-
In a multi-well plate (typically black to minimize background), add a fixed, low concentration of the AF 430-labeled protein to each well. The concentration should be well below the expected Kd.
-
Add the increasing concentrations of the unlabeled protein to the wells.
-
Include a control with only the labeled protein.
-
-
FP Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using the plate reader with excitation at ~430 nm and emission at ~542 nm. The instrument will measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of polarized excitation light.
-
-
Data Analysis:
-
The instrument software will typically calculate the fluorescence polarization (P) or anisotropy (A). Polarization is often expressed in millipolarization units (mP).
-
P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
The G-factor is an instrument-specific correction factor.
-
-
Plot the change in mP as a function of the concentration of the unlabeled protein.
-
Fit the resulting binding curve to a one-site binding model to determine the Kd. The Kd is the concentration of the unlabeled protein at which 50% of the labeled protein is bound.[13][14][15]
-
Example: Ras-Raf Interaction
Sample Quantitative Data (Hypothetical FP Experiment):
Assuming Ras is labeled with AF 430 and its interaction with the Raf-RBD is monitored.
| [Raf-RBD] (nM) | Fluorescence Polarization (mP) |
| 0 | 80 |
| 10 | 120 |
| 25 | 165 |
| 50 | 200 |
| 100 | 230 |
| 200 | 250 |
| 400 | 260 |
Part 4: Application in a Signaling Pathway Context: The MAPK/ERK Pathway
The Ras-Raf interaction is a key activation step in the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[4][9] Dysregulation of this pathway is a hallmark of many cancers.
Simplified MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
By using this compound to label either Ras or Raf, researchers can quantitatively study their interaction and screen for small molecules that inhibit this PPI, which are potential anti-cancer therapeutics.
Conclusion
This compound is a powerful and versatile tool for the quantitative analysis of protein-protein interactions. The detailed protocols for protein labeling, FRET, and FP assays provided here, along with the illustrative example of the Ras-Raf interaction, offer a comprehensive guide for researchers, scientists, and drug development professionals. These techniques enable the determination of key binding parameters, such as the dissociation constant (Kd), which is essential for understanding the molecular basis of cellular signaling and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein labeling for FRET with methoxycoumarin and acridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Cell Surface Protein Labeling with AF 430 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of specific proteins in their native cellular environment, providing invaluable insights into their function, trafficking, and interactions. AF 430 maleimide is a bright, photostable, and hydrophilic fluorescent dye that is well-suited for this purpose. Its maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of proteins, forming a stable covalent bond. This application note provides a detailed protocol for the efficient and specific labeling of cell surface proteins on live cells using this compound, along with supporting data and visualizations.
AF 430 is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum around 542 nm.[1][2] Its fluorescence is stable over a broad pH range (pH 4-10), making it compatible with various biological buffers.[1][3] The high photostability of AF 430 makes it suitable for demanding imaging applications such as fluorescence microscopy.[3]
Data Presentation
The following tables summarize the key properties of this compound and representative data for cell surface protein labeling.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~430 nm | [1][2] |
| Emission Maximum | ~542 nm | [1][2] |
| Reactive Group | Maleimide | |
| Reactivity | Free sulfhydryl groups (thiols) | [4] |
| Recommended pH for Labeling | 7.0 - 7.5 | [4] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | [3] |
Table 2: Representative Data for Maleimide-Based Cell Surface Labeling
| Parameter | Typical Value/Observation | Notes | Reference |
| Labeling Efficiency | 70-90% (for purified proteins) | Efficiency on live cells can vary depending on protein accessibility and abundance. Optimization is recommended. | [5] |
| Specificity | High for thiols at neutral pH | Minimal cross-reactivity with other amino acid residues like lysine at pH 7.0-7.5. | [6] |
| Cell Viability | >95% (with optimized conditions) | High concentrations of dye or prolonged incubation may affect viability. It is crucial to perform a cell viability assay. | |
| Signal-to-Noise Ratio | High | Achieved with proper washing and quenching steps to remove unbound dye. | |
| Photostability | High | Suitable for time-lapse imaging and confocal microscopy. | [1][3] |
Experimental Protocols
This section provides detailed protocols for labeling cell surface proteins on live cells with this compound.
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the required amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Note: Prepare the dye stock solution fresh for each experiment. If storage is necessary, aliquot and store at -20°C, protected from light and moisture, for up to one month.[6]
-
-
Labeling Buffer (PBS, pH 7.2-7.4):
-
Prepare 1X Phosphate-Buffered Saline (PBS) and adjust the pH to 7.2-7.4.
-
Filter-sterilize the buffer before use.
-
Note: Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) as they will compete with the protein for reaction with the maleimide.[4]
-
-
Reducing Buffer (Optional, for increasing available thiols):
-
Prepare a solution of 1-5 mM Tris(2-carboxyethyl)phosphine (TCEP) in degassed Labeling Buffer.
-
Note: TCEP is a potent, odorless, and stable reducing agent that does not need to be removed before labeling with maleimides.[4] Dithiothreitol (DTT) can also be used, but it must be removed by dialysis or a desalting column prior to adding the maleimide dye.
-
-
Quenching Solution (100 mM Cysteine or Glycine):
-
Prepare a 100 mM solution of L-cysteine or glycine in PBS. This solution is used to stop the labeling reaction by reacting with any unreacted maleimide.
-
Filter-sterilize the solution.
-
-
Wash Buffer (PBS with 1% BSA):
-
Prepare 1X PBS containing 1% (w/v) Bovine Serum Albumin (BSA). This helps to reduce non-specific binding of the dye to the cell surface.
-
Filter-sterilize the solution.
-
Protocol 2: Labeling of Cell Surface Proteins on Live Cells
-
Cell Preparation:
-
Culture cells to a confluence of 70-80% in an appropriate culture vessel.
-
For adherent cells, gently wash the cells twice with pre-warmed (37°C) Labeling Buffer.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in pre-warmed Labeling Buffer. Wash the cells twice by centrifugation and resuspension.
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the target protein has few accessible free thiols, you can increase labeling by a gentle reduction step.
-
Resuspend the cells in the Reducing Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with Labeling Buffer to remove the TCEP.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution into pre-warmed Labeling Buffer to the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell type and target protein.
-
Resuspend the cell pellet (for suspension cells) or add the labeling solution to the culture vessel (for adherent cells).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 1-10 mM.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing the Cells:
-
For adherent cells, aspirate the labeling/quenching solution and wash the cells three to five times with Wash Buffer.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in Wash Buffer. Repeat this wash step three to five times. Thorough washing is critical for reducing background fluorescence.
-
-
Imaging and Analysis:
-
The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).
-
For quantitative analysis, such as flow cytometry, resuspend the cells in an appropriate buffer.
-
Protocol 3: Cell Viability Assay
It is essential to assess cell viability after the labeling procedure to ensure that the observed effects are not due to cytotoxicity of the dye or the labeling process.
-
Principle: A common method is to use a dual-staining approach with a dye that stains live cells (e.g., Calcein-AM) and a dye that stains dead cells (e.g., Propidium Iodide or Ethidium Homodimer-1).
-
Procedure:
-
Following the labeling and washing steps, incubate the cells with a mixture of the live/dead cell stains according to the manufacturer's protocol.
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the viability dyes.
-
Quantify the percentage of live and dead cells by counting the number of cells stained with each dye.
-
A healthy cell population should exhibit high viability (>95%).
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with AF 430 Maleimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming low labeling efficiency when using Alexa Fluor™ 430 (AF 430) maleimide for protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low labeling efficiency with AF 430 maleimide?
A1: Low labeling efficiency with maleimide dyes, including AF 430, typically stems from one or more of the following factors:
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. Maleimide reactions with thiols are most efficient at a pH of 7.0-7.5.[1] Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target protein for the maleimide dye, reducing labeling efficiency.[2]
-
Inactive Maleimide Reagent: Maleimide compounds are susceptible to hydrolysis, especially when exposed to moisture.[1] Improper storage or handling of the this compound stock can lead to a significant loss of reactivity.
-
Insufficiently Reduced Protein: For efficient labeling, the cysteine residues on the protein must have free thiol (-SH) groups. Disulfide bonds (-S-S-) within the protein need to be reduced prior to the labeling reaction.[3]
-
Low Protein Concentration: The labeling reaction is concentration-dependent. A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[4]
-
Presence of Reducing Agents During Labeling: While reducing agents like DTT or TCEP are necessary to reduce disulfide bonds, they must be removed before adding the maleimide dye, as they will react with it.
-
Inaccessible Thiol Groups: The cysteine residues intended for labeling may be buried within the protein's three-dimensional structure, making them inaccessible to the this compound.
Q2: How can I ensure my this compound is active?
A2: To ensure the reactivity of your this compound:
-
Proper Storage: Store the dye desiccated and protected from light at -20°C.[5][6]
-
Fresh Stock Solutions: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[4][7] Unused stock solution can be stored at -20°C for a limited time, but fresh preparations are always recommended.
-
Avoid Moisture: Use anhydrous solvents and minimize the exposure of the dye to air and moisture.
Q3: What is the optimal dye-to-protein molar ratio for labeling with this compound?
A3: A typical starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[4][7] However, the optimal ratio is protein-dependent and should be determined empirically. Over-labeling can lead to protein precipitation and loss of biological activity, while under-labeling results in a weak signal.
Q4: Can I use Tris buffer for my labeling reaction?
A4: It is generally not recommended to use Tris buffer, as it contains a primary amine that can react with the maleimide.[2] Buffers such as PBS (phosphate-buffered saline) or HEPES at pH 7.0-7.5 are better choices.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low labeling efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inactive maleimide dye. | Use a fresh vial of this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| Suboptimal buffer pH. | Ensure the reaction buffer pH is between 7.0 and 7.5.[1] | |
| Presence of interfering substances in the buffer. | Dialyze the protein against a suitable reaction buffer (e.g., PBS, pH 7.2) to remove any primary amines or thiols. | |
| Insufficiently reduced protein. | Treat the protein with a 10- to 100-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature before labeling.[4] | |
| Presence of reducing agent during labeling. | Remove the reducing agent after disulfide reduction using a desalting column or dialysis. | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL, with an optimal range of 5-10 mg/mL.[1] | |
| Protein Precipitation After Labeling | Over-labeling of the protein. | Reduce the dye-to-protein molar ratio in the labeling reaction. Start with a 10:1 ratio and titrate down if precipitation occurs. |
| Use of organic solvent that denatures the protein. | While DMSO or DMF is necessary to dissolve the dye, keep the final concentration in the reaction mixture low (typically <10%). | |
| Inconsistent Labeling Results | Variability in the activity of the maleimide dye. | Always use freshly prepared dye stock solutions and handle the dye with care to avoid moisture and light exposure. |
| Incomplete removal of reducing agent. | Ensure complete removal of the reducing agent before adding the maleimide dye by using a desalting column with the appropriate molecular weight cutoff. |
Data Presentation: Calculating Labeling Efficiency
The efficiency of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically.
Key Parameters for this compound:
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε_dye) | 16,000 cm⁻¹M⁻¹ | [3][8] |
| Maximum Absorbance (λ_max) | 433 nm | [2][8] |
| A280 Correction Factor (CF280) | 0.06 | [5] |
Degree of Labeling (DOL) Calculation:
The DOL is calculated using the following formula:
DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_dye)[9]
Where:
-
A_max: Absorbance of the conjugate at 433 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 cm⁻¹M⁻¹).
-
ε_dye: Molar extinction coefficient of AF 430 (16,000 cm⁻¹M⁻¹).
-
CF_280: A280 correction factor for AF 430 (0.06).
An optimal DOL for most antibodies is typically between 2 and 10.[4][10]
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 2-10 mg/mL.
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is recommended as it does not need to be removed before adding the maleimide dye. If using DTT, it must be removed prior to labeling.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove Reducing Agent (if DTT was used): If DTT was used, remove it by passing the protein solution through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
Protocol 2: Labeling of Protein with this compound
This protocol outlines the steps for conjugating this compound to a thiol-containing protein.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Initiate the Labeling Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the reduced protein solution.
-
Incubate: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the Conjugate: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine Degree of Labeling: Measure the absorbance of the purified conjugate at 280 nm and 433 nm and calculate the DOL using the formula provided in the "Data Presentation" section.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. AAT Bioquest: The Spectra of Alexa Fluor® Dyes [aatbioquest.blogspot.com]
- 3. Fluorophores [microscopy.unc.edu]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
AF 430 maleimide precipitation in aqueous buffer
Welcome to the technical support center for AF 430 maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the coumarin family.[1][2][3] It is designed to be reactive towards thiol (sulfhydryl) groups, which are commonly found in cysteine residues of proteins and peptides.[2][4][5] This property allows for the stable labeling of these biomolecules, enabling their detection and tracking in various applications such as flow cytometry and fluorescence microscopy.[1][2][4]
Q2: What are the key spectral properties of AF 430?
AF 430 has an absorption maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[1] Its fluorescence is notably stable over a wide pH range, from 4 to 10.[1][2][6]
Q3: How should I store this compound?
This compound should be stored at -20°C in the dark and desiccated.[4][5] When stored correctly, it is stable for at least 12 months.[5] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month, protected from light.[7][8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Q4: In which solvents is this compound soluble?
This compound is described as a hydrophilic dye that is soluble in water, as well as polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][4][9][10]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound or the labeled protein conjugate can occur during the labeling reaction. This guide provides potential causes and solutions to address this issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolving the dye | Low aqueous solubility of the dye, despite being described as hydrophilic. Many fluorescent dye maleimides have limited solubility in purely aqueous buffers.[4][11] | Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mg/mL or 10 mM).[4][7][9][11][12] Add this stock solution to your aqueous reaction buffer dropwise while vortexing. If precipitation persists, you may need to increase the percentage of the organic co-solvent in the final reaction mixture.[4][11] |
| Precipitation during the conjugation reaction | The protein concentration is too high or too low. | The recommended protein concentration for labeling is between 1-10 mg/mL.[4][11] Concentrations below 2 mg/mL can lead to reduced labeling efficiency.[9] |
| Suboptimal pH of the reaction buffer. | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[10][13] At pH values below 6.5, the reaction is slow. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues) and is more susceptible to hydrolysis, which deactivates it.[10] Use buffers such as PBS, Tris, or HEPES within the recommended pH range.[4][7] | |
| Presence of oxidizing agents or metal ions. | Thiols can oxidize to form disulfide bonds, which do not react with maleimides.[4][11][13] Degas your buffers by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen.[4][7][11] The inclusion of a chelating agent like 1-5 mM EDTA can help by sequestering divalent metal ions that can catalyze thiol oxidation.[13] | |
| Precipitation of the labeled protein conjugate | Increased hydrophobicity of the protein after labeling. The addition of multiple dye molecules can lead to aggregation and precipitation.[14] | To minimize this, you can try reducing the dye-to-protein molar ratio in the reaction. A common starting point is a 10-20 fold molar excess of the dye.[7][13] Keeping the degree of labeling (DOL) low, potentially around 1:1, can help maintain the solubility of the conjugate.[14] |
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.
1. Preparation of Protein Solution
-
Dissolve the protein to be labeled in a suitable degassed buffer (e.g., PBS, 10-100 mM Tris, or HEPES) at a pH of 7.0-7.5.[4][7][15]
-
The recommended protein concentration is between 1-10 mg/mL.[4][11]
2. Reduction of Disulfide Bonds (Optional but Recommended)
-
If your protein contains disulfide bonds, they need to be reduced to generate free thiols for labeling.[4][11][13]
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[4][7]
-
Incubate for 20-30 minutes at room temperature.[7] TCEP does not need to be removed before adding the maleimide dye.[10][13]
-
If using DTT (dithiothreitol), it must be removed after reduction (e.g., using a desalting column) as it contains a thiol group that will compete with the protein for reaction with the maleimide.[7][13]
3. Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7][9] Vortex briefly to ensure it is fully dissolved.[7] This stock solution should be used promptly.
4. Conjugation Reaction
-
While gently stirring or vortexing the protein solution, add the this compound stock solution. A 10-20 fold molar excess of dye to protein is a common starting point.[7][13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][13]
5. Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye using a purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[4][9]
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Workflow for protein conjugation with this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | C24H22N2O4 | CID 122042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. content.labscoop.com [content.labscoop.com]
- 5. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 10. de.lumiprobe.com [de.lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Invitrogen Alexa Fluor 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Non-Specific Labeling with AF 430 Maleimide
Welcome to the technical support center for non-specific labeling with AF 430 maleimide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear answers to frequently asked questions encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a thiol-reactive fluorescent dye belonging to the coumarin series.[1][2] It is known for its hydrophilic nature, which helps to improve the solubility of resulting protein conjugates.[2][3][4] The maleimide group specifically reacts with free sulfhydryl (thiol) groups, primarily on cysteine residues, to form a stable thioether bond.[5][6]
| Property | Value |
| Excitation Maximum (λ_abs_) | ~430 nm[1][3][4][5] |
| Emission Maximum (λ_em_) | ~542 nm[1][3][4][5] |
| Molar Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹[2][3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.23[2][3][4] |
Q2: What is the optimal pH for the labeling reaction with this compound?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[7][8] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific labeling, and the rate of maleimide hydrolysis increases.[7][8]
Q3: My protein doesn't have free cysteine residues. Can I still use this compound?
If your protein of interest has disulfide bonds, these can be reduced to generate free thiols for labeling. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[6][7] If DTT is used, it must be removed prior to adding the dye to prevent it from reacting with the maleimide.[7]
Q4: How should I store this compound?
This compound should be stored at -20°C in the dark and protected from moisture.[2] For preparing stock solutions, use an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7] It is recommended to prepare single-use aliquots of the dye stock solution to avoid repeated freeze-thaw cycles.[9] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[6]
Troubleshooting Guide
This guide addresses common problems encountered during labeling experiments with this compound.
Problem 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing maleimide dyes in aqueous buffers.[6][7][9] |
| Suboptimal pH | Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[7][8] |
| Oxidation of Thiols | Degas buffers to remove oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[6] |
| Insufficient Free Thiols | If your protein has disulfide bonds, use a reducing agent like TCEP to expose the free thiols.[6][7] Quantify free thiols using Ellman's reagent before labeling. |
| Interfering Substances | Ensure the reaction buffer is free of thiols (e.g., DTT) and primary amines (e.g., Tris buffer at higher pH).[7][8] |
Problem 2: Non-Specific Labeling or High Background
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reaction with Amines | Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols over amines.[7][8] |
| Hydrophobic Interactions of the Dye | While AF 430 is hydrophilic, non-specific binding can still occur.[2][4][10] Ensure adequate removal of unbound dye through size exclusion chromatography or dialysis. |
| Protein Aggregation | Over-labeling can lead to protein precipitation. Optimize the dye-to-protein molar ratio to achieve a degree of labeling (DOL) typically between 2 and 10 for antibodies.[11] |
Problem 3: Altered Protein Function or Precipitation After Labeling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Over-labeling | Reduce the dye-to-protein molar ratio in the reaction. A high degree of labeling can lead to protein aggregation and loss of function.[11] |
| Modification of Critical Cysteine Residues | If the labeled cysteine is crucial for protein structure or function, consider site-directed mutagenesis to introduce a cysteine at a less critical location. |
| Dye-induced Precipitation | Although AF 430 is hydrophilic, high dye conjugation can alter the overall hydrophobicity of the protein.[2][4] Try labeling at a lower protein concentration or in the presence of mild, non-ionic detergents. |
Problem 4: Reduced Fluorescence Signal (Quenching)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Self-Quenching at High DOL | A high density of fluorophores on a single protein can lead to self-quenching. Aim for an optimal DOL, which often needs to be determined empirically.[11] |
| Interaction with Amino Acid Residues | Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can quench the fluorescence of Alexa Fluor dyes.[12][13][14] If possible, avoid labeling near these residues. |
| Environmental Effects | Ensure the buffer conditions (pH, ionic strength) are compatible with the dye. AF 430 is generally stable over a wide pH range (4-10).[1] |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with available cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye and other small molecules using a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF 430, which is ~430 nm (A₄₃₀).
-
-
Calculate DOL:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_protein
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For AF 430, this is approximately 0.24.[3]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A₄₃₀ / ε_dye
-
The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration / Protein Concentration
-
Visualizations
Caption: General workflow for labeling a protein with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. biotium.com [biotium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing AF430 Maleimide to Protein Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Alexa Fluor™ 430 (AF430) maleimide to protein.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting molar ratio of AF430 maleimide to protein?
A common starting point for conjugation is a 10:1 to 20:1 molar ratio of dye to protein.[1][2] However, the optimal ratio is system-dependent and should be determined experimentally for each specific protein and application.[2] For some biomolecules, much lower ratios may be optimal; for instance, a 2:1 molar ratio was found to be ideal for a cyclic peptide, while a 5:1 ratio was optimal for a nanobody.[3] It is recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to identify the optimal conditions for your experiment.[3]
Q2: Why is my conjugation efficiency low?
Several factors can contribute to low conjugation efficiency. Here are some common causes and solutions:
-
Oxidized Thiols: Cysteine residues may have formed disulfide bonds and are unavailable to react with the maleimide.[3][4] To address this, reduce the protein's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before conjugation.[3][4] A 50 to 100-fold molar excess of TCEP is often recommended.[3] Ensure buffers are degassed to prevent re-oxidation.[3][4]
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[3][5] It is crucial to maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and to minimize hydrolysis.[3][6] Always prepare maleimide solutions immediately before use and avoid aqueous storage.[3]
-
Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at a pH greater than 7.5.[3] Thiol-containing substances like DTT or beta-mercaptoethanol will compete with the protein for reaction with the maleimide.[3] Use non-amine-containing buffers such as PBS or HEPES.[3] If a reducing agent is necessary, TCEP is preferred as it does not need to be removed before the maleimide reaction.[3][4]
-
Insufficient Molar Excess: The concentration of the maleimide reagent may be too low. Start with a 10:1 to 20:1 molar ratio of maleimide to protein and perform a series of trial conjugations with incrementally higher ratios to find the optimum.[3]
Q3: How do I prevent protein aggregation during conjugation?
Protein aggregation can lead to precipitation and loss of material.[3] Here are some preventative measures:
-
Optimize Buffer Conditions: Ensure the pH is within the protein's stability range, which for maleimide conjugation is typically around 7.0-7.5.[3]
-
Control Protein Concentration: While a higher protein concentration generally improves labeling efficiency, excessively high concentrations can promote aggregation.[5] A concentration range of 1-10 mg/mL is often recommended.[3][7]
-
Gentle Mixing: Avoid vigorous vortexing or stirring, which can denature the protein. Gentle mixing is sufficient.[4]
Q4: What is the optimal pH for the conjugation reaction?
The ideal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[3][6] Within this range, the reaction is highly chemoselective for thiols.[5][6] At a pH of 7.0, the reaction rate of maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[5][6] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react competitively with primary amines, such as lysine residues.[3][4][5]
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Starting Molar Ratio (Dye:Protein) | 10:1 to 20:1[1][2] | Should be empirically optimized for each protein. |
| Reaction pH | 6.5 - 7.5[3][6] | Critical for thiol selectivity and minimizing hydrolysis. |
| Protein Concentration | 1 - 10 mg/mL[3][7] | Higher concentrations can improve efficiency but may increase aggregation risk.[5] |
| Reducing Agent (if needed) | 50-100 fold molar excess of TCEP[3] | TCEP does not need to be removed prior to conjugation.[4] |
| Reaction Temperature | Room temperature or 4°C[4] | |
| Incubation Time | 2 hours to overnight[1][4] | |
| AF430 Maleimide Solvent | Anhydrous DMSO or DMF[4][7] | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation for Molar Ratio Optimization
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal AF430 maleimide to protein molar ratio.
-
Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3] b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP.[3] c. Incubate at room temperature for 30-60 minutes.[3]
-
AF430 Maleimide Reagent Preparation: a. Immediately before use, dissolve the AF430 maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][3]
-
Conjugation Reaction: a. Aliquot the reduced protein solution into separate tubes for each molar ratio to be tested. b. Add varying amounts of the AF430 maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[3] c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[3][4]
-
Quenching and Purification: a. To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to quench any unreacted maleimide.[4] b. Purify the conjugated protein from excess dye and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
-
Analysis: a. Determine the degree of labeling (DOL) for each molar ratio using UV-Vis spectroscopy.[3] b. Assess for aggregation using size-exclusion chromatography (SEC).[3]
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the ratio of dye to protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.[1]
-
Measure Absorbance: a. Dilute the purified protein-dye conjugate to a suitable concentration (e.g., 0.1 mg/mL).[1] b. Measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength for AF430.
-
Calculate Corrected Protein Absorbance: a. The dye will have some absorbance at 280 nm, which must be corrected for. The corrected A280 (A280c) is calculated using the formula: A280c = A280 - (Amax × CF) where Amax is the absorbance at the dye's maximum wavelength and CF is the correction factor for the dye's absorbance at 280 nm.[1]
-
Calculate DOL: a. The final DOL is calculated using the following formula: DOL = (Amax × Mprotein) / (A280c × εdye) where Mprotein is the molecular weight of the protein and εdye is the molar extinction coefficient of the dye at its Amax.
Visualizations
Caption: Workflow for optimizing AF430 maleimide to protein molar ratio.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
Technical Support Center: AF 430 Maleimide Dye Conjugation and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF 430 maleimide dye. Find detailed protocols and solutions to common issues encountered during conjugation and the subsequent removal of unreacted dye.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal method for removing unreacted this compound dye?
A1: The most common and effective methods for removing unreacted maleimide dyes are size exclusion chromatography (SEC), dialysis, and precipitation. The best method for your experiment will depend on the properties of your labeled molecule (e.g., protein, peptide), the sample volume, and the required purity.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly recommended method for separating the larger dye-protein conjugate from the smaller, unreacted dye molecules.[1][2][3] It is efficient and can be performed using gravity-based columns or more advanced FPLC/HPLC systems for higher resolution.[4]
-
Dialysis: This method is suitable for removing unreacted dye, especially for larger sample volumes.[5] However, it can be a slower process and may not be as efficient for maleimides with poor aqueous solubility.[4][6]
-
Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to concentrate the protein and remove contaminants, including unreacted dye.[7][8] However, these methods can lead to protein denaturation, making them unsuitable for applications requiring a native protein conformation.[8]
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
A2: Low conjugation efficiency can be due to several factors. Here's a troubleshooting guide to address this issue:
-
Suboptimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[9][10][11] At this pH, the reaction with thiols is significantly faster than with amines, minimizing non-specific labeling.[9][10]
-
Presence of Thiols or Amines in Buffer: Buffers containing free thiols (like DTT) or primary amines (like Tris or glycine) will compete with your target molecule for the maleimide dye.[11][12] It's crucial to use a non-amine, thiol-free buffer such as PBS or HEPES.[4]
-
Hydrolyzed Maleimide: Maleimide dyes are sensitive to moisture and can hydrolyze, rendering them non-reactive.[11][12] Always use fresh, high-quality anhydrous DMSO or DMF to dissolve the dye and use it promptly after reconstitution.[4][9][13]
-
Insufficient Reduction of Disulfide Bonds: Maleimides react with free thiol (-SH) groups. If your protein has cysteine residues forming disulfide bonds (S-S), these must be reduced prior to conjugation.[4][9][10] TCEP is a common reducing agent that typically does not need to be removed before adding the maleimide dye.[10] If DTT is used, it must be removed before conjugation, as it will react with the maleimide.[1]
-
Inappropriate Molar Ratio: An excess of the maleimide dye is generally used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the dye to the protein.[9][10][14] However, the optimal ratio depends on the specific protein and should be determined empirically.[10]
Q3: After purification, I still see a significant amount of free dye. What should I do?
A3: If a single purification step is insufficient, you can repeat the process. For instance, with size exclusion chromatography, you can pass the sample through a second column.[15] For very hydrophilic dyes, a longer SEC column may be necessary to achieve good separation.[1] You can also combine methods, for example, performing an initial precipitation followed by SEC for a more thorough cleanup.
Q4: Can I use dialysis to remove the unreacted this compound?
A4: Yes, dialysis can be used. For IgG antibodies, dialysis tubing with a molecular weight cutoff (MWCO) of 12,000–14,000 Daltons is suitable.[16] This allows the smaller unreacted dye molecules to pass through the membrane while retaining the larger antibody-dye conjugate.[16] However, be aware that dialysis is generally a slower process and may not be as effective for maleimides with poor aqueous solubility.[4]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimizes reaction with thiols while minimizing maleimide hydrolysis.[9][10][11] |
| Molar Excess of Dye | 10-20 fold | A common starting point, but should be optimized for each specific protein.[9][10][14] |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency.[4][12][13] |
| SEC Resin (for proteins >5 kDa) | Sephadex™ G-25 | Recommended for removing salts and other small contaminants.[1][17] |
| Dialysis MWCO (for IgG) | 12,000 - 14,000 Da | Retains the antibody while allowing free dye to diffuse out.[16] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying protein-dye conjugates from unreacted dye.
Materials:
-
Conjugation reaction mixture
-
Size exclusion chromatography column (e.g., Sephadex G-25)[1]
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.2-7.4)[13]
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired buffer.[1]
-
Sample Loading: Carefully load the reaction mixture onto the top of the column.[13]
-
Elution: Add the elution buffer to the column as soon as the sample has entered the resin bed.[13]
-
Fraction Collection: Begin collecting fractions. The first colored band to elute will be the dye-protein conjugate.[1] The slower-moving colored band will contain the unreacted and hydrolyzed dye.[1]
-
Analysis: Combine the fractions containing the purified conjugate. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance for the AF 430 dye.[13]
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is an alternative for removing free dye, particularly for larger sample volumes.
Materials:
-
Conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG)[16]
-
Large beaker
-
Stir plate and stir bar
-
Dialysis Buffer (e.g., PBS, pH 7.2-7.4)[16]
Procedure:
-
Prepare Dialysis Tubing: Pre-wet the dialysis tubing according to the manufacturer's instructions.
-
Load Sample: Transfer the conjugation reaction mixture into the dialysis tubing and seal both ends.
-
Dialysis: Place the sealed tubing in a beaker with a large volume of cold (4°C) dialysis buffer.[16] The buffer volume should be at least 100 times the sample volume.
-
Stirring: Gently stir the buffer using a stir plate.[16]
-
Buffer Changes: Dialyze for at least 6 hours per buffer exchange. Change the buffer at least 3 times to ensure complete removal of the unreacted dye.[16]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing.
Workflow and Pathway Diagrams
Caption: Workflow for removing unreacted this compound dye.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Dialysis and contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
AF 430 Maleimide Conjugation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction buffer pH for AF 430 maleimide conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with thiols?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] A pH of 7.0 to 7.5 is frequently recommended to ensure both protein stability and efficient reaction kinetics.[3][4] At a neutral pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity for cysteine residues.[1][2]
Q2: What happens if the reaction buffer pH is too high (above 7.5)?
If the pH rises above 7.5, two primary side reactions can occur, leading to reduced conjugation efficiency and non-specific labeling:
-
Reaction with Amines: The selectivity of the maleimide for thiols is lost. It will begin to react competitively with primary amines, such as the side chain of lysine residues on the protein.[1][5]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at higher pH values.[1] This ring-opening reaction renders the this compound inactive and unable to react with thiol groups.[1][5]
Q3: What happens if the reaction buffer pH is too low (below 6.5)?
While a slightly acidic pH can increase the stability of the maleimide against hydrolysis, the rate of the desired thiol-maleimide reaction will be significantly slower. For short-term storage of maleimide-functionalized molecules in an aqueous solution, a pH of 6.0-6.5 may be used to minimize hydrolysis.[2]
Q4: Which buffers are recommended for the this compound reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers (at concentrations of 10-100 mM) are suitable, provided they are adjusted to the optimal pH range of 7.0-7.5.[3][6] Crucially, ensure your buffer is free of any thiol-containing compounds , such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide dye.[2][5] If using Tris buffer, it is important to maintain the pH at or below 7.5, as the primary amine in Tris can react with the maleimide at higher pH values.[5]
Q5: My protein has disulfide bonds. How does this affect the pH and buffer choice?
Disulfide bonds are unreactive with maleimides and must be reduced to free thiols prior to conjugation.[4]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is highly effective over a wide pH range and, unlike DTT, does not contain a thiol group itself. This means excess TCEP does not need to be removed before adding the this compound.[2][5]
-
Preventing Re-oxidation: To prevent the newly formed thiols from re-oxidizing back to disulfide bonds, it is essential to use degassed buffers.[2] You can degas a buffer by applying a vacuum for several minutes or by bubbling an inert gas like argon or nitrogen through it.[4] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range, either slowing the reaction (too low) or causing maleimide hydrolysis (too high). | Verify the pH of your reaction buffer immediately before use. Adjust to pH 7.0-7.5 for optimal results.[3] |
| Maleimide Hydrolysis: The this compound stock solution was prepared in an aqueous buffer and stored, or the reaction pH is >7.5. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF.[2] Avoid aqueous storage.[1] Maintain reaction pH strictly between 6.5 and 7.5.[5] | |
| Non-Specific Labeling | Reaction with Amines: The reaction pH is too high (typically >7.5), causing the maleimide to react with lysine residues. | Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiol groups.[1] |
| Protein Precipitation | Protein Instability: The chosen pH is outside the stable range for your specific protein. | Ensure the selected pH (within the 7.0-7.5 range) is compatible with your protein's stability. If not, you may need to perform the reaction at a suboptimal pH and optimize other parameters like time and temperature. |
Quantitative Data Summary: pH Effects on Maleimide Reactions
| Parameter | pH Range | Consequence | Citation |
| Optimal Thiol-Maleimide Reaction | 6.5 - 7.5 | Fast, highly selective reaction with sulfhydryl groups. | [1][2] |
| Competitive Amine Reaction | > 7.5 | Maleimide loses selectivity and reacts with primary amines (e.g., lysine). | [1][5] |
| Maleimide Hydrolysis | > 7.5 | Rate of hydrolysis increases significantly, inactivating the maleimide dye. | [1][5] |
| Reaction with Thiols vs. Amines | 7.0 | The reaction rate with thiols is ~1,000 times faster than with amines. | [1][2] |
| Recommended for Aqueous Storage | 6.0 - 6.5 | Minimizes hydrolysis for short-term storage of maleimide-activated molecules. | [2] |
Experimental Protocol: pH Optimization for Protein Conjugation
This protocol outlines a method to determine the optimal reaction pH for labeling a thiol-containing protein with this compound.
1. Materials Preparation:
-
Protein Solution: Prepare your protein at 1-10 mg/mL in a thiol-free, degassed buffer (e.g., PBS).
-
Reaction Buffers: Prepare a set of reaction buffers (e.g., 100 mM Phosphate) at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). Degas all buffers.
-
This compound Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
(Optional) TCEP Stock: Prepare a 10 mM stock solution of TCEP in a degassed buffer.
2. Protein Reduction (if necessary):
-
If your protein contains disulfide bonds, add TCEP to a final molar excess of 10-100 fold.[3]
-
Incubate for 20-60 minutes at room temperature under an inert gas (e.g., argon or nitrogen) to reduce the disulfides to free thiols.[5]
3. Conjugation Reaction:
-
Divide the reduced protein solution into equal aliquots.
-
Add the appropriate reaction buffer to each aliquot to achieve the target pH values (6.5, 7.0, 7.5, 8.0).
-
Add the this compound stock solution to each reaction tube to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[3]
-
Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
4. Quenching and Purification:
-
Stop the reaction by adding a small-molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purify the conjugate from excess dye and quenching reagent using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).[5][6]
5. Analysis:
-
Determine the degree of labeling (DOL) for each pH condition by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~430 nm (for AF 430).
-
Use the Beer-Lambert law and the extinction coefficients for your protein and AF 430 to calculate the molar ratio of dye to protein.
-
Compare the DOL values across the different pH conditions to identify the optimum.
Diagrams
Caption: Experimental workflow for optimizing reaction buffer pH.
References
Technical Support Center: AF 430 Maleimide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during AF 430 maleimide conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no conjugation efficiency?
A1: Low or no conjugation can stem from several factors, from reagent stability to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Maleimide Inactivity: The maleimide group on AF 430 is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive. Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the maleimide in aqueous buffers for extended periods.[1]
-
Thiol Unavailability: The thiol groups (sulfhydryls) on your protein, peptide, or other biomolecule may not be available for reaction. Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[2]
-
Solution: Reduce disulfide bonds using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-100-fold molar excess of TCEP for 20-30 minutes at room temperature is typically sufficient.[2][3] Unlike DTT or β-mercaptoethanol, TCEP does not need to be removed before adding the maleimide reagent.[4]
-
-
Suboptimal pH: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is 6.5-7.5.[3][4] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group is more prone to hydrolysis, and reaction with primary amines (e.g., lysine residues) can become a competing side reaction.[4]
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to your biomolecule can lead to poor labeling. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point.[2][3] However, the optimal ratio is system-dependent and may require empirical determination.[1][5]
-
Interfering Buffer Components: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your biomolecule for reaction with the maleimide. Buffers with primary amines (e.g., Tris) can react with the maleimide at pH values above 7.5.[4][5] Use non-amine, non-thiol buffers such as PBS or HEPES.[3]
Q2: My protein is precipitating after the conjugation reaction. What can I do?
A2: Protein precipitation following conjugation can be caused by several factors:
-
Hydrophobicity of the Dye: While AF 430 is a hydrophilic dye, conjugation can sometimes alter the surface properties of a protein, leading to aggregation.[6]
-
Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, causing it to precipitate.
-
Solution: Reduce the molar excess of this compound in the reaction to achieve a lower degree of labeling. A degree of substitution (DOS) of 5-8 moles of dye per mole of antibody is often recommended for effective labeling without causing precipitation.[1]
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of necessary co-factors in the conjugation buffer may compromise protein stability. Ensure the buffer conditions are optimal for your specific protein.
-
Solvent Shock: Adding a large volume of organic solvent (like DMSO or DMF) containing the dissolved maleimide dye directly to the aqueous protein solution can cause precipitation.
-
Solution: Add the dye stock solution dropwise to the protein solution while gently stirring to ensure rapid mixing and avoid localized high concentrations of the organic solvent.
-
Q3: The final conjugate appears to be unstable. What is the cause?
A3: Instability of the final thioether bond is a known issue with maleimide conjugates, often due to a retro-Michael reaction, which is the reverse of the initial conjugation.
-
Solution: After the conjugation reaction, the stability of the linkage can be improved by promoting the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened structure. This can be facilitated by incubating the conjugate at a slightly basic pH (around 8.5-9.0) for a short period, though this should be done with caution to avoid protein denaturation. Some modern maleimide reagents are designed to undergo rapid hydrolysis post-conjugation to enhance stability.[7]
Q4: How can I confirm that the conjugation was successful?
A4: Several methods can be used to confirm and quantify the conjugation:
-
UV-Vis Spectroscopy: The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF 430 (approximately 430 nm).[8]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, which will increase with the addition of each AF 430 molecule. This allows for the precise determination of the number of dye molecules per biomolecule.
-
HPLC Analysis: Techniques like reverse-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to separate the labeled protein from the unlabeled protein and free dye, allowing for quantification of the conjugation efficiency.[9]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It consists of the AF 430 fluorophore, which is a hydrophilic coumarin-based dye that emits in the yellow-green region of the spectrum (excitation max ~430 nm, emission max ~540 nm), and a maleimide reactive group.[6][10] The maleimide group reacts specifically with thiol (sulfhydryl) groups, which are found on cysteine residues in proteins and peptides, to form a stable covalent bond.[10] This makes it a valuable tool for fluorescently labeling biomolecules for various applications, including flow cytometry, fluorescence microscopy, and immunoassays.[6]
Q2: How should I store and handle this compound?
A2: this compound should be stored at -20°C, protected from light and moisture.[6] When stored properly, it should be stable for at least 12 months.[6] For use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF.[2] These stock solutions can be stored at -20°C for up to a month, but it is always recommended to use freshly prepared solutions for the best results.[2]
Q3: Can I label a protein that does not have any free cysteine residues?
A3: Yes, it is possible. If your protein has disulfide bonds, you can use a reducing agent like TCEP to break these bonds and generate free thiols for labeling.[3] Alternatively, you can introduce thiol groups into your protein using thiolation reagents that react with other functional groups, such as primary amines.
Q4: How do I remove unreacted this compound after the conjugation reaction?
A4: Unreacted maleimide can be removed using size-based separation techniques. For proteins, size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis are effective methods.[11] For smaller biomolecules, purification by HPLC may be necessary.[9]
Data and Protocols
Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and maleimide stability.[3][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2 hours or 4°C overnight are common incubation conditions.[2][3] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This is a general starting point and should be optimized for each specific system.[2][3] |
| Reaction Time | 2 hours to overnight | Longer incubation times may be needed for less reactive thiols or lower concentrations.[2][3] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to better conjugation efficiency.[2] |
Key Reagent Information
| Reagent | Function | Recommended Concentration/Molar Excess |
| This compound | Thiol-reactive fluorescent dye | 10-20 fold molar excess over protein.[2][3] |
| TCEP | Reducing agent for disulfide bonds | 10-100 fold molar excess over protein.[2][3] |
| Reaction Buffer | Maintains optimal pH | PBS or HEPES, pH 6.5-7.5.[3] |
| Quenching Reagent (Optional) | Reacts with excess maleimide | Free thiols like cysteine or β-mercaptoethanol. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5]
-
If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP.[5]
-
Incubate the solution at room temperature for 30-60 minutes.[5]
Protocol 2: this compound Conjugation
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the (reduced) protein solution. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][12]
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide.
-
Purify the conjugate using a desalting column, dialysis, or another appropriate chromatographic method to remove unreacted dye and other small molecules.[9][11]
Protocol 3: Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of AF 430 (~430 nm, Amax).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the absorbance of the dye at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of AF 430 at its absorbance maximum.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visual Guides
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
impact of reducing agents on AF 430 maleimide labeling
Welcome to the technical support center for AF 430 maleimide labeling. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of reducing agents on your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a reducing agent necessary for maleimide labeling?
A1: Maleimide chemistry targets free thiol (sulfhydryl) groups, which are primarily found on cysteine residues within proteins.[1][2] In many proteins, these cysteine residues form disulfide bonds, which stabilize the protein's structure but are unreactive towards maleimides.[1][3] A reducing agent is required to break these disulfide bonds, converting them into two free thiol groups that are available for conjugation with the this compound dye.[3][4]
Q2: What are the most common reducing agents used for this purpose?
A2: The two most common reducing agents for this application are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[3][5] Both are effective at reducing disulfide bonds to prepare proteins for labeling.
Q3: Can the reducing agent interfere with the labeling reaction?
A3: Yes, the reducing agent can directly interfere with the labeling reaction. DTT contains thiol groups, which are as reactive towards maleimides as the cysteine thiols on your protein.[3] If not removed, DTT will compete with the protein for the this compound, significantly lowering the labeling efficiency.[3][5] While TCEP does not contain a thiol group, very high concentrations can still negatively impact the reaction or the fluorophore itself.[6][7]
Q4: I am using DTT. Is it crucial to remove it before adding the this compound?
A4: Absolutely. It is critical to remove all excess DTT after the protein reduction step and before adding the maleimide dye.[2][3][4] Failure to do so is a primary cause of low or no labeling. Common methods for DTT removal include spin desalting columns, gel filtration, or dialysis.[3][4]
Q5: Which reducing agent should I choose, TCEP or DTT?
A5: TCEP is often the preferred choice for maleimide conjugation reactions.[2][8] Its primary advantage is that it is a non-thiol-based reducing agent, so it does not directly compete with the protein for the maleimide dye.[3] This means that, in many cases, excess TCEP does not need to be removed before adding the dye, simplifying the workflow.[8] However, if DTT is used, it must be thoroughly removed before labeling.[2]
Q6: My labeling efficiency is very low. What are the common causes?
A6: Low labeling efficiency can stem from several factors:
-
Incomplete Reduction: The disulfide bonds in your protein were not fully reduced. Consider increasing the concentration of the reducing agent or the incubation time.
-
Presence of Competing Thiols: If using DTT, it was not completely removed before adding the maleimide dye.[3] Ensure your purification method is effective.
-
Re-oxidation of Thiols: After the reducing agent is removed, the free thiols on the protein can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It is recommended to perform the conjugation step as soon as possible after reduction and to use degassed buffers.[1][2][3]
-
Incorrect pH: The reaction between maleimides and thiols is most efficient at a pH of 7.0-7.5.[2][5][9] At pH levels above 7.5, maleimides can react with primary amines, leading to non-specific labeling.[9]
-
Hydrolyzed Maleimide: Maleimide reagents can hydrolyze and become non-reactive, especially when stored in solution.[5] Always prepare fresh dye solutions immediately before use.[2][5]
Q7: Can the bond between the this compound and my protein break?
A7: The thioether bond formed between the maleimide and a cysteine thiol is generally stable. However, it can undergo a process called a retro-Michael reaction, which reverses the conjugation, especially in the presence of other thiol-containing molecules.[10][11] The stability can be enhanced by hydrolysis of the succinimide ring, a reaction that is sometimes catalyzed intramolecularly in newer drug-linker technologies to create a more permanent linkage.[12]
Quantitative Parameters for Labeling
The success of a labeling reaction depends on carefully controlling several quantitative parameters. The table below summarizes key recommended values gathered from various protocols.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations (2-10 mg/mL) generally improve labeling efficiency.[1][2][4] |
| Reaction Buffer pH | 7.0 - 7.5 | Optimal for thiol-selective reaction. Buffers like PBS, HEPES, or Tris are suitable, provided they do not contain thiols.[2][5][9] |
| Reducing Agent (TCEP) | 10-100 fold molar excess over protein | Incubate for 20-30 minutes at room temperature.[2][13] An optimal concentration of 2 mM TCEP has been reported in some studies.[6] |
| Reducing Agent (DTT) | 10-fold molar excess over protein | Incubate for 30 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide. [4][8] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This molar excess helps drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein.[2][13] |
| Reaction Time | 2 hours to overnight | Can be performed for 2 hours at room temperature or overnight at 4°C.[2][13] |
Experimental Protocols
Protocol 1: Protein Reduction with TCEP
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[1][2]
-
Prepare a fresh stock solution of TCEP.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2]
-
Incubate the mixture for approximately 30 minutes at room temperature.[13] To prevent re-oxidation, it is best to work in an inert gas (N₂ or Argon) atmosphere if possible.[9][13]
-
Proceed directly to the labeling protocol (Protocol 3).
Protocol 2: Protein Reduction with DTT and Removal
-
Dissolve the protein in a suitable reaction buffer (e.g., PBS, pH 7.2) at 1-10 mg/mL.
-
Prepare a fresh 1 M DTT stock solution (15.4 mg/100 µL in distilled water).[4]
-
Add DTT to the protein solution to achieve a final concentration of ~20 mM (or a 10-fold molar excess).[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Immediately remove the excess DTT using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer.[4][5]
-
Pool the protein-containing fractions and proceed to labeling without delay to prevent re-oxidation of the thiols.[3][4]
Protocol 3: this compound Labeling and Purification
-
Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.[2][4]
-
While gently stirring the reduced protein solution, add the this compound stock solution to achieve a 10:1 to 20:1 molar ratio of dye to protein.[2]
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[2][13]
-
After incubation, purify the labeled protein from the unreacted free dye using gel filtration, a spin desalting column, or dialysis.[1][13]
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and storing at -20°C in 50% glycerol.[13]
Visual Guides
Workflow for Maleimide Labeling
Caption: Workflow showing protein reduction and labeling with this compound.
Mechanism of Interference by Reducing Agents
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
storage and stability of AF 430 maleimide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of AF 430 maleimide solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Upon receipt, solid this compound should be stored at -20°C in a dark, desiccated environment.[1][2][3] To prevent moisture condensation, allow the vial to warm to room temperature before opening. When stored correctly, the solid dye is stable for at least 12 months.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in water and polar organic solvents such as anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] For preparing stock solutions, the use of anhydrous DMSO or DMF is highly recommended to minimize hydrolysis.[3][4]
Q3: How should I store this compound stock solutions?
A: For optimal stability, prepare stock solutions in anhydrous DMSO or DMF. These stock solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for longer-term storage.[5] It is crucial to protect the solutions from light and moisture. Avoid repeated freeze-thaw cycles.
Q4: Can I store this compound in an aqueous buffer?
A: It is strongly advised not to store this compound in aqueous solutions for any significant length of time before use.[3] The maleimide group is susceptible to hydrolysis in aqueous environments, a reaction that accelerates with increasing pH.[6] This hydrolysis opens the maleimide ring, rendering the dye unreactive towards thiol groups. If you must prepare an aqueous solution, it should be made immediately before the conjugation reaction.[3]
Q5: At what pH is the maleimide-thiol conjugation reaction most efficient?
A: The reaction between maleimides and thiols is most efficient and specific at a pH range of 6.5-7.5.[7][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] Above pH 7.5, the reactivity towards primary amines increases, and the rate of maleimide hydrolysis also rises.[7][8]
Data Presentation: Storage and Stability of this compound
| Parameter | Condition | Recommendation | Stability |
| Solid Form | -20°C, Dark, Desiccated | Allow vial to reach room temperature before opening. | ≥ 12 months[1] |
| Stock Solution | Anhydrous DMSO or DMF | Aliquot to avoid freeze-thaw cycles. Protect from light. | Up to 1 month at -20°C. Longer at -80°C. |
| Aqueous Solution | pH 6.5 - 7.5 | Prepare immediately before use. | Low; prone to hydrolysis. |
| Aqueous Solution | pH > 7.5 | Avoid. | Very low; rapid hydrolysis. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no fluorescence after labeling | Hydrolyzed Maleimide: The this compound was stored improperly in a non-anhydrous solvent or an aqueous buffer, leading to hydrolysis. | Always prepare fresh stock solutions in anhydrous DMSO or DMF. If an aqueous solution is necessary, use it immediately after preparation. |
| Inefficient Labeling Reaction: The pH of the reaction buffer was outside the optimal 6.5-7.5 range. | Ensure the reaction buffer is within the recommended pH range to maximize conjugation efficiency and minimize side reactions. | |
| Protein precipitation during labeling | Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is too high. | The final concentration of the organic co-solvent should generally not exceed 10% of the total reaction volume.[7] |
| High Degree of Labeling: Too many dye molecules are attached to the protein, altering its properties and causing aggregation. | Reduce the molar ratio of dye to protein in the labeling reaction. | |
| Inconsistent labeling results | Oxidized Thiols: Cysteine residues in the protein have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the maleimide dye.[4] |
| Presence of Thiols in Buffer: The reaction buffer contains thiol-containing reagents (e.g., DTT) that compete with the protein for the maleimide. | Use a thiol-free buffer such as PBS, Tris, or HEPES for the conjugation reaction.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol allows for the quantitative assessment of this compound stability in a given solvent over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 100 mM phosphate buffer, pH 7.4)
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV-Vis or fluorescence detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute this stock solution to a final concentration of 1 mM in the solvent to be tested (e.g., the aqueous buffer).
-
-
Incubation:
-
Incubate the 1 mM this compound solution at a defined temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution.
-
Immediately add a 10-fold molar excess of N-acetyl-L-cysteine to the aliquot to react with any remaining active maleimide. This "quenches" the degradation by forming a stable thioether adduct.
-
-
HPLC Analysis:
-
Inject the quenched sample onto the RP-HPLC system.
-
Use a suitable gradient of mobile phases A and B to separate the unreacted (hydrolyzed) AF 430 from the stable AF 430-cysteine adduct.
-
Monitor the elution profile at the maximum absorbance wavelength of AF 430 (approximately 430 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the hydrolyzed AF 430 and the AF 430-cysteine adduct at each time point.
-
Calculate the percentage of active this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of active this compound versus time to determine the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound labeling experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: AF 430 Maleimide vs. Alexa Fluor 488 Maleimide for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the myriad of choices, AF 430 maleimide and Alexa Fluor 488 maleimide are two commonly utilized reagents for labeling proteins and other biomolecules. This guide provides an objective comparison of their performance characteristics, with a focus on photostability, to aid in the selection of the optimal dye for specific research applications.
When choosing a fluorescent label, key parameters to consider are its brightness, which is a function of its extinction coefficient and quantum yield, and its photostability, which dictates how long the fluorescent signal can be observed under illumination. While both AF 430 and Alexa Fluor 488 are effective fluorescent dyes, they exhibit distinct spectral and photophysical properties that make them suitable for different applications.
Quantitative Performance Data
To facilitate a direct comparison, the key spectral and photophysical properties of this compound and Alexa Fluor 488 maleimide are summarized in the table below.
| Property | This compound | Alexa Fluor 488 Maleimide |
| Excitation Maximum (nm) | ~430-433 | ~495-496 |
| Emission Maximum (nm) | ~541-542 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~16,000 | ~71,000 |
| Fluorescence Quantum Yield (Φ) | ~0.23 | ~0.92 |
| Calculated Brightness (Ext. Coeff. x QY) | ~3,680 | ~65,320 |
| Dye Class | Coumarin | Sulfonated Rhodamine |
In-Depth alysis: Brightness and Photostability
Brightness: The calculated brightness, a product of the molar extinction coefficient and the quantum yield, provides a theoretical measure of a fluorophore's intensity. Based on the available data, Alexa Fluor 488 is significantly brighter than AF 430.[1] This is attributed to both its substantially higher molar extinction coefficient and its near-perfect quantum yield.[1][2] This high brightness makes Alexa Fluor 488 an excellent choice for detecting low-abundance targets.
Photostability: Photostability, or the resistance to photobleaching, is a crucial factor for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. Alexa Fluor 488 is widely recognized for its exceptional photostability, far surpassing traditional dyes like fluorescein.[3][4] While direct quantitative, comparative data on the photobleaching rate of AF 430 versus Alexa Fluor 488 under identical conditions is not readily available in the reviewed literature, general characteristics of their dye families can provide some insight. AF 430 belongs to the coumarin class of dyes, which are generally considered to have good photostability.[5] However, the Alexa Fluor family of dyes is renowned for its engineered resistance to photobleaching.[5][6] Therefore, it is highly probable that Alexa Fluor 488 exhibits superior photostability compared to AF 430.
Experimental Design and Logical Workflow
To empirically determine the relative photostability of AF 430 and Alexa Fluor 488, a standardized experimental workflow is necessary. The following diagram illustrates a typical process for such a comparative analysis.
Caption: A generalized workflow for comparing the photostability of two fluorophores.
Signaling Pathway of Maleimide Labeling
The covalent labeling of proteins with maleimide-functionalized dyes occurs through a specific chemical reaction with thiol groups, typically from cysteine residues. The following diagram illustrates this signaling pathway.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Protein Labeling: AF 430 Maleimide and Its Alternatives
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable tool. However, the choice of labeling chemistry can significantly impact the stability of the conjugate and the function of the protein. This guide provides a comprehensive comparison of AF 430 maleimide, a widely used thiol-reactive dye, with alternative labeling strategies, supported by experimental data to inform your selection process.
Introduction to this compound
AF 430 is a hydrophilic coumarin-based dye that exhibits fluorescence in the yellow-green spectrum.[1] Its maleimide derivative is designed to react specifically with sulfhydryl (thiol) groups, which are primarily found on cysteine residues within proteins.[2] This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites. The reaction involves a Michael addition, forming a stable thioether bond between the dye and the protein.[3] AF 430 is characterized by its good photostability and its fluorescence being independent of pH over a wide range (pH 4 to 10).[1]
The Impact of Labeling on Protein Function: A Comparative Analysis
While maleimide chemistry is a cornerstone of bioconjugation, a critical consideration is the potential for the labeling process to alter the structure and function of the target protein. Furthermore, the stability of the maleimide-thiol linkage itself can be a concern in certain biological environments.
Conjugate Stability: Maleimide vs. Next-Generation Alternatives
A significant drawback of traditional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the dissociation of the dye from the protein.
A study on the PEGylation of an engineered hemoglobin mutant (αAla19Cys) provides a quantitative comparison of the stability of a maleimide-PEG conjugate versus a mono-sulfone-PEG conjugate. The results, summarized in the table below, demonstrate the superior stability of the sulfone linkage.
| Labeling Chemistry | Incubation Condition | % Conjugate Remaining |
| Maleimide-PEG | 1 mM GSH, 37°C, 7 days | ~70% |
| Mono-sulfone-PEG | 1 mM GSH, 37°C, 7 days | >95% |
Data sourced from a study on engineered hemoglobin PEGylation.
This data highlights that for applications requiring long-term stability in a reducing environment, such as in vivo studies, alternative chemistries like vinyl sulfones may be preferable. N-aryl maleimides also represent an improved alternative, as they form more stable conjugates compared to traditional N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[4]
Potential Effects on Protein Function
The addition of a fluorescent dye, regardless of the attachment chemistry, can potentially impact a protein's function. This can occur through several mechanisms:
-
Steric Hindrance: The dye molecule may physically block an active site or a binding interface.
-
Conformational Changes: The interaction of the dye with the protein surface can induce subtle changes in the protein's three-dimensional structure.
-
Alteration of Physicochemical Properties: The hydrophilicity or charge of the dye can alter the local environment of the protein surface.
While the aforementioned hemoglobin study reported "no discernible effect on protein function" for both maleimide and mono-sulfone PEGylation, it is crucial to experimentally validate the functional integrity of any labeled protein. This is typically assessed by measuring key functional parameters such as enzyme kinetics or binding affinities.
| Parameter | Unlabeled Protein | Labeled Protein (Hypothetical) |
| Enzyme Activity (Vmax) | 100 µmol/min/mg | 95 µmol/min/mg |
| Substrate Affinity (Km) | 10 µM | 12 µM |
| Binding Affinity (Kd) | 5 nM | 8 nM |
This table presents hypothetical data to illustrate the type of quantitative comparison that should be performed to assess the impact of labeling on protein function.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any unreacted maleimide.
-
Purification: Remove excess dye and quenching reagent by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the AF 430 dye at its absorption maximum (~430 nm).
Protocol 2: Measuring Binding Affinity using Fluorescence Anisotropy
This protocol outlines a method to determine the binding affinity of a fluorescently labeled protein to its binding partner.
Materials:
-
Fluorescently labeled protein
-
Unlabeled binding partner
-
Assay buffer
-
Fluorometer capable of measuring fluorescence anisotropy
Procedure:
-
Preparation: Prepare a series of dilutions of the unlabeled binding partner in the assay buffer.
-
Incubation: To each dilution, add a constant, low concentration of the fluorescently labeled protein. Incubate the samples to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy of each sample.
-
Data Analysis: Plot the change in fluorescence anisotropy as a function of the concentration of the unlabeled binding partner. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate complex processes.
Caption: Workflow for labeling a protein with this compound.
Caption: Simplified ERK signaling pathway with fluorescently labeled MEK.
Conclusion
The choice of a fluorescent label and conjugation strategy is a critical decision in experimental design. While this compound is a versatile and widely used reagent for labeling cysteine residues, researchers must be aware of the potential for conjugate instability and functional perturbation. For applications demanding high stability, particularly in vivo, next-generation alternatives such as vinyl sulfones and N-aryl maleimides offer significant advantages. It is imperative to empirically validate the functional integrity of any labeled protein through quantitative assays to ensure the reliability of experimental results. This guide provides a framework for making informed decisions and implementing robust protein labeling strategies in your research.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating AF 430 Maleimide Labeling by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative methods for validating the labeling of proteins with AF 430 maleimide. It includes detailed experimental protocols, quantitative data, and visual workflows to assist researchers in selecting the most appropriate validation technique for their specific needs.
Introduction to this compound Labeling
This compound is a fluorescent dye commonly used to label proteins and other biomolecules containing free thiol groups, primarily on cysteine residues. The maleimide group reacts specifically with the thiol to form a stable thioether bond. AF 430 is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum around 542 nm.[1] Validating the successful labeling of a target protein is a critical step to ensure the quality and reliability of downstream applications, such as fluorescence microscopy, flow cytometry, and immunoassays. Mass spectrometry has emerged as a powerful tool for this purpose, offering precise and detailed characterization of the labeled product.
Mass Spectrometry for a Definitive Confirmation
Mass spectrometry (MS) provides a direct and unambiguous method to confirm the covalent attachment of the AF 430 dye to the target protein. By measuring the mass-to-charge ratio of the intact protein or its digested peptides, researchers can precisely determine the degree of labeling (DoL) and identify the specific sites of modification.
Experimental Protocol: Mass Spectrometry Analysis of AF 430 Labeled Proteins
-
Protein Labeling:
-
Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the dye solution to the protein solution at a specific molar ratio (e.g., 10:1 dye-to-protein).
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Remove excess, unreacted dye using a desalting column or dialysis.
-
-
Sample Preparation for Mass Spectrometry:
-
For intact protein analysis: Desalt the labeled protein sample using a suitable method like reverse-phase chromatography.
-
For peptide mapping: Denature, reduce, and alkylate the labeled protein. Subsequently, digest the protein into smaller peptides using a protease like trypsin.
-
-
Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument.
-
Data Acquisition: Acquire mass spectra of the intact labeled protein or the peptide digest.
-
Data Analysis:
-
For intact protein analysis, compare the mass of the labeled protein to the unlabeled protein. The mass increase corresponds to the number of attached dye molecules. The expected mass shift for a single this compound label is approximately 625.2 Da (the molecular weight of the hydrolyzed maleimide dye).
-
For peptide mapping, identify the modified peptides by searching for the characteristic mass addition of the AF 430 label on cysteine-containing peptides.
-
-
Workflow for Mass Spectrometry Validation
Comparison of Validation Methods
While mass spectrometry offers the most detailed validation, other techniques are also employed. The following table provides a quantitative comparison of common methods for validating protein labeling.
| Validation Method | Principle | Quantitative Readout | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Precise mass of the labeled protein/peptide, Degree of Labeling (DoL), specific labeling sites. | Unambiguous confirmation of covalent labeling, high precision and accuracy, provides site-specific information. | Requires specialized equipment and expertise, can be lower throughput. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein and the dye. | Degree of Labeling (DoL) calculated from absorbance at 280 nm (protein) and ~430 nm (dye). | Simple, rapid, and widely accessible. | Indirect measurement, can be inaccurate due to interference from the dye's absorbance at 280 nm and potential changes in the dye's extinction coefficient upon conjugation. |
| SDS-PAGE with Fluorescence Imaging | Separates proteins by size, and the labeled protein is visualized by its fluorescence. | Qualitative confirmation of labeling on the protein of the correct size. | Simple, visual confirmation of labeling. | Non-quantitative, does not provide DoL or site-specific information. |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled protein from the unlabeled protein and free dye. | Peak integration can provide an estimate of labeling efficiency. | Can separate different labeled species (e.g., mono-, di-labeled), high resolution. | Requires method development, may not provide precise DoL without a standard. |
Quantitative Data Summary
| Parameter | This compound |
| Molecular Weight | 726.80 g/mol [1][2] |
| Mass Spectrometry Shift (Hydrolyzed) | ~625.2 Da[3][4] |
| Excitation Maximum (λex) | ~430 nm |
| Emission Maximum (λem) | ~542 nm[1] |
Alternative Thiol-Reactive Chemistries
While maleimide chemistry is widely used, the stability of the resulting thioether bond can be a concern in certain applications, particularly in vivo, where it can undergo retro-Michael addition. The following table compares maleimide chemistry with more stable alternatives.
| Linker Type | Bond Formed | Stability in Plasma | Key Features |
| N-Alkyl Maleimide | Thioether | Moderate (prone to retro-Michael addition) | Fast reaction with thiols. |
| N-Aryl Maleimide | Thioether | High | Faster hydrolysis of the succinimide ring leads to a more stable, ring-opened structure. |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. |
| Julia-Kocienski-like Reagents | Thioether | High | Forms a stable, irreversible thioether bond with superior stability in human plasma compared to maleimide conjugates. |
Workflow for Alternative Thiol-Labeling Chemistries
Conclusion
Mass spectrometry stands out as the gold standard for validating this compound labeling. It provides unequivocal confirmation of successful conjugation, precise determination of the degree of labeling, and identification of specific labeling sites. While other methods like UV-Vis spectroscopy and SDS-PAGE are useful for initial or qualitative assessments, they lack the accuracy and detail of mass spectrometry. For research and development requiring high confidence in the quality of labeled proteins, mass spectrometry is the recommended validation method. Furthermore, for applications demanding high stability, researchers should consider alternative thiol-reactive chemistries that form more robust linkages than traditional maleimides.
References
AF 430 Maleimide: A Versatile Donor for Förster Resonance Energy Transfer (FRET) Applications
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) to investigate molecular interactions, the selection of an appropriate fluorescent donor-acceptor pair is paramount. AF 430 maleimide, a thiol-reactive coumarin-based dye, emerges as a compelling option for a FRET donor, offering favorable spectral characteristics for pairing with a variety of common acceptors.
AF 430 exhibits an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[1][2] Its utility in FRET is well-documented, where it can serve as the energy donor to a suitable acceptor molecule.[3] The maleimide functional group allows for straightforward, covalent attachment to thiol groups on proteins and other biomolecules, enabling site-specific labeling for FRET studies.[1]
Spectral Overlap and FRET Potential
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a key parameter for any FRET pair and is directly related to this spectral overlap. A larger R₀ value indicates that FRET can occur over longer distances.
Comparison with Alternative FRET Donors
To provide a clear comparison, the following table summarizes the key photophysical properties of this compound alongside two other commonly used FRET donors, FITC and TMR.
| Property | AF 430 | Fluorescein (FITC) | Tetramethylrhodamine (TMR) |
| Excitation Max (nm) | ~430[7] | ~495[4][8] | ~552[3] |
| Emission Max (nm) | ~542[7] | ~519[4][8] | ~574[3] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 15,955[7] | ~73,000[6] | ~87,000[5] |
| Quantum Yield | 0.23[7] | ~0.5[6] | Not readily available |
| Reactive Group | Maleimide | Isothiocyanate | Isothiocyanate/Iodoacetamide |
Experimental Considerations for FRET using this compound
A typical workflow for utilizing this compound in a FRET experiment involves several key steps:
Detailed Experimental Protocol: Protein Labeling and FRET Measurement
The following provides a generalized protocol for labeling a protein with this compound and a generic acceptor dye for FRET analysis.
1. Protein Preparation:
-
Ensure the protein of interest contains a free cysteine residue for labeling. If not, introduce one at the desired location using site-directed mutagenesis.
-
The protein should be purified and in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.
-
If the cysteine is in a disulfide bond, it must be reduced prior to labeling using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent before adding the maleimide dye.
2. Dye Preparation:
-
Dissolve this compound and the chosen acceptor maleimide dye in a small amount of a compatible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create stock solutions.
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of Labeled Protein:
-
Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
5. FRET Measurement:
-
Prepare samples of the donor-only labeled protein, acceptor-only labeled protein, and the dual-labeled (FRET) protein.
-
Using a fluorometer or a fluorescence microscope, excite the donor molecule (AF 430) at its excitation maximum (~430 nm).
-
Measure the fluorescence emission of both the donor (~542 nm) and the acceptor at their respective emission maxima.
-
The FRET efficiency can be calculated from the quenching of the donor fluorescence or the sensitized emission of the acceptor.
The FRET Signaling Pathway
The underlying principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. This process is highly dependent on the distance between the two molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
A Comparative Guide to the Photobleaching Resistance of AF 430 Maleimide
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the photostability of the chosen fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. This guide provides a comparative analysis of the photobleaching resistance of AF 430 maleimide, a green-yellow emitting fluorescent dye, against other commonly used thiol-reactive fluorescent probes.
Overview of this compound
AF 430 is a coumarin-based dye characterized by its excitation maximum at approximately 430 nm and an emission maximum in the green-yellow range at around 542 nm.[1] A notable feature of AF 430 is its large Stokes shift of about 112 nm, which is advantageous for multicolor imaging applications by reducing spectral crosstalk.[1] The maleimide functional group allows for the covalent labeling of thiol groups on biomolecules, such as cysteine residues in proteins. AF 430 is recognized for its high photostability and hydrophilicity, attributed to the trifluoromethyl and sulfo groups in its structure, respectively.[1] Its fluorescence is also stable over a wide pH range (pH 4-10).[1]
Comparative Photostability of Thiol-Reactive Dyes
The following table provides a qualitative and quantitative comparison of this compound with other thiol-reactive dyes based on available data for the Alexa Fluor family and other common fluorophores.
| Dye Family | Specific Probe Example | Reactive Group | Excitation (nm) | Emission (nm) | Photostability | Brightness (Quantum Yield) |
| Coumarin (Alexa Fluor) | This compound | Maleimide | ~430 | ~542 | High | Moderate |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | ~492 | ~517 | Low | High (~0.92) |
| Cyanine | Cy2 Maleimide | Maleimide | ~492 | ~510 | Moderate | Moderate |
| DyLight | DyLight 488 Maleimide | Maleimide | ~493 | ~518 | High | High |
| BODIPY | BODIPY FL Maleimide | Maleimide | ~503 | ~512 | High | High |
Note: The photostability of a fluorophore is highly dependent on the experimental conditions, including the intensity and duration of illumination, the chemical environment (e.g., presence of antifade reagents), and the nature of the labeled biomolecule.
Experimental Protocols
General Protocol for Measuring Photobleaching of Fluorescently Labeled Antibodies
This protocol outlines a general method for comparing the photobleaching rates of different fluorescently labeled antibodies.
1. Antibody Labeling:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Reduce the antibody with a reducing agent like DTT (dithiothreitol) to expose free thiol groups, if necessary for the specific antibody.
-
Dissolve the thiol-reactive fluorescent dye (e.g., this compound) in a small amount of anhydrous DMSO.
-
Add the dissolved dye to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody).
-
Incubate the reaction for a set time (e.g., 2 hours) at room temperature, protected from light.
-
Remove unreacted dye using a purification method such as gel filtration or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
2. Sample Preparation for Microscopy:
-
Prepare a cellular or tissue sample and perform immunolabeling with the fluorescently conjugated antibody.
-
Mount the sample on a microscope slide using an antifade mounting medium to minimize photobleaching during imaging.
3. Image Acquisition and Photobleaching Analysis:
-
Use a fluorescence microscope (e.g., confocal or epifluorescence) equipped with a suitable laser line or filter set for the specific fluorophore.
-
Locate a region of interest (ROI) with clear fluorescent signal.
-
Acquire an initial image (time point 0) using a defined set of imaging parameters (e.g., laser power, exposure time, gain).
-
Continuously illuminate the ROI with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Calculate the photobleaching half-life (t₁/₂) – the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in labeling an antibody with a maleimide dye and subsequently analyzing its photostability.
References
- 1. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Photobleaching [evidentscientific.com]
A Researcher's Guide to AF 430 Maleimide Alternatives for Protein Labeling
For researchers in proteomics, cell biology, and drug development, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. AF 430 maleimide is a popular choice for targeting cysteine residues, offering a bright, green-yellow fluorescence. However, the ever-expanding landscape of fluorescent probes presents a variety of alternatives, each with its own set of strengths and weaknesses. This guide provides an objective comparison of this compound with its prominent alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your specific research needs.
Performance Comparison of Green Fluorescent Maleimide Dyes
The selection of a fluorescent dye for protein labeling hinges on several key performance indicators. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to fading upon exposure to light). The brightness of a fluorophore is directly proportional to the product of its extinction coefficient and quantum yield.
Here, we compare the key spectral and photophysical properties of this compound with several popular alternatives: Alexa Fluor 488 maleimide, DyLight 488 maleimide, CF488A maleimide, and ATTO 488 maleimide.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 430 | 542 | ~16,000 | ~0.63 | ~10,080 |
| Alexa Fluor 488 Maleimide | 495 | 519 | ~73,000 | ~0.92 | ~67,160 |
| DyLight 488 Maleimide | 493 | 518 | ~70,000 | Not widely reported | - |
| CF488A Maleimide | 490 | 515 | ~70,000 | Not widely reported | - |
| ATTO 488 Maleimide | 501 | 523 | ~90,000 | ~0.80 | ~72,000 |
Note: Quantum yield and, consequently, brightness can be influenced by the local environment, including the protein to which the dye is conjugated. The values presented here are generally for the free dye in aqueous solution and should be considered as a guide.
Experimental Protocols
General Protocol for Protein Labeling with Maleimide Dyes
This protocol provides a general workflow for the covalent labeling of cysteine residues in a protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Maleimide-functionalized fluorescent dye (e.g., this compound or an alternative)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the dye
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye, as it also contains a thiol group. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide dye. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determining the Degree of Labeling (DOL)
The degree of labeling, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).
-
Calculate the concentration of the protein using the following formula, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of a suitable dye, the following diagrams have been generated using the DOT language.
Caption: General workflow for protein labeling with maleimide dyes.
A Researcher's Guide to AF 430 Maleimide: A Quantitative Comparison
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate fluorescent label is critical for experimental success. AF 430 maleimide is a thiol-reactive dye of the coumarin series, notable for its large Stokes shift and high photostability.[1] This guide provides an objective, data-driven comparison of this compound against other common thiol-reactive fluorophores, supported by detailed experimental protocols to ensure accurate and reproducible results.
Quantitative Performance Comparison
The efficacy of a fluorescent dye is determined by several key photophysical parameters. AF 430 is a hydrophilic dye with an absorption maximum at 430 nm and emits in the green-yellow range, with a maximum at 542 nm.[1] Its fluorescence is stable over a wide pH range (pH 4 to 10).[1][2] The following tables summarize the quantitative properties of this compound and provide a comparative analysis with spectrally similar or commonly used alternatives.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum | 430 nm | [3][4][5][6] |
| Emission Maximum | 542 nm | [3][4][5][6] |
| Molar Extinction Coefficient | 15,955 cm⁻¹M⁻¹ | [3][4][5][6] |
| Fluorescence Quantum Yield | 0.23 | [3][4][5][6] |
| Reactive Group | Maleimide | [3][7] |
| Reactivity | Thiol groups (Sulfhydryls) | [3][5][7] |
| Dye Class | Coumarin | [1][5] |
Table 2: Comparison of this compound with Alternative Thiol-Reactive Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) |
| This compound | 430[3][4] | 542[3][4] | 15,955[3][4] | 0.23[3][4] |
| CF™430 Maleimide | 426[8][9] | 498[8][9] | 40,000[8][9] | N/A |
| Alexa Fluor™ 488 C5 Maleimide | 493[10] | 516[10] | 72,000[10] | 0.92[11] |
| CF™488A Maleimide | 490[12] | 515[12] | 70,000[12] | N/A |
| DyLight™ 488 Maleimide | Spectrally similar to Alexa Fluor™ 488[13][14] | Spectrally similar to Alexa Fluor™ 488[13][14] | 70,000 (approx.) | N/A |
| Fluorescein-5-Maleimide | 492[15] | 515[15] | 83,000[15] | N/A |
Experimental Protocols
Accurate and reproducible labeling is fundamental to quantitative analysis. The following protocols provide a detailed methodology for protein labeling with maleimide dyes and for calculating the degree of labeling.
Protocol 1: Thiol-Reactive Labeling of Proteins with Maleimide Dyes
This protocol outlines the standard procedure for conjugating maleimide-functionalized dyes to thiol groups (cysteine residues) on proteins.[7][8]
1. Materials Required:
-
Protein to be labeled (concentration of 1-10 mg/mL recommended)[7]
-
Maleimide Dye (e.g., this compound)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)[7][8]
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[7][16]
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC[7]
2. Workflow for Protein Labeling:
Caption: General workflow for protein conjugation with maleimide dyes.
3. Detailed Steps:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 50-100 µM (e.g., 7.5-15 mg/mL for an IgG).[8] Degas the buffer to prevent re-oxidation of thiols.
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[7][8] If DTT is used, it must be removed before adding the maleimide dye, as it contains a free thiol.[16]
-
Prepare Dye Stock Solution: Allow the vial of maleimide dye to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[7][16]
-
Perform Labeling Reaction: While gently stirring the protein solution, add the dye stock solution dropwise to achieve a 10 to 20-fold molar excess of dye to protein.[10][17] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[7][17]
-
Purify the Conjugate: Separate the labeled protein from unreacted dye using gel filtration, dialysis, or another suitable chromatographic method.[7]
4. Chemical Reaction Mechanism: The labeling reaction occurs via a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether bond.[18] This reaction is highly specific for thiols at a neutral pH range of 6.5-7.5.[18][19]
Caption: Reaction of a maleimide dye with a protein thiol group.
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical quality control parameter.
-
Measure Absorbance: Dilute the purified protein conjugate to a concentration where the absorbance reading is within the linear range of the spectrophotometer. Measure the absorbance at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ), for AF 430, this is 430 nm.
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the dye's contribution: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) (where CF₂₈₀ is the correction factor for the dye at 280 nm. For AF 430, CF₂₈₀ is 0.06).[3][4]
-
Then, calculate the molar concentration of the protein: [Protein] (M) = A₂₈₀_corrected / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate Dye Concentration:
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
For most antibodies, an optimal DOL is typically between 2 and 10, depending on the specific dye and protein.[16] Over-labeling can potentially affect the protein's biological function and lead to fluorescence quenching.[16]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. AF430 maleimide, 100mg | Labscoop [labscoop.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. Invitrogen Alexa Fluor 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Thermo Scientific DyLight 488 Maleimide 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
Assessing the Impact of AF 430 Maleimide on Enzyme Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label for enzyme studies is a critical decision that can significantly influence experimental outcomes. Covalent labeling with dyes such as AF 430 maleimide, while enabling sensitive detection, can also perturb the enzyme's structure and function. This guide provides a comparative analysis of this compound against other common thiol-reactive fluorescent dyes, with a focus on their potential impact on enzyme kinetics.
This guide presents a framework for assessing the suitability of this compound for enzyme labeling studies. Due to the absence of publicly available direct comparative studies on the kinetic impact of this compound on specific enzymes, this guide utilizes a combination of published dye characteristics and illustrative, hypothetical kinetic data to provide a practical comparison. The experimental protocols provided are detailed and can be adapted to specific enzyme systems.
Comparison of Thiol-Reactive Fluorescent Dyes
The ideal fluorescent label should offer high brightness and photostability with minimal impact on the enzyme's catalytic activity. The following table compares the key properties of this compound with three other commercially available maleimide dyes: Alexa Fluor 488 C5 maleimide, Cy3 maleimide, and Fluorescein-5-maleimide.
| Feature | This compound | Alexa Fluor 488 C5 Maleimide | Cy3 Maleimide | Fluorescein-5-maleimide |
| Molecular Weight ( g/mol ) | 726.80[1][2][3] | ~720.66[4] | ~666.56[5] | 427.4[6][7] |
| Excitation Max (nm) | ~430[8][9] | ~493[10] | ~555[5] | ~494[7][11] |
| Emission Max (nm) | ~542[1][8] | ~516[10] | ~570[5] | ~519[7][11] |
| Quantum Yield | High (in aqueous solution)[8] | High (~0.92) | Moderate (~0.31)[5] | High (~0.9) |
| Photostability | High[8][12] | Very High[9][13] | Moderate[12][14] | Low |
| Hydrophilicity | Hydrophilic[8][15] | High | Moderate | Moderate |
| pH Sensitivity | Insensitive (pH 4-10)[8][9] | Insensitive (pH 4-10)[4][10] | Insensitive (pH 4-10)[16] | Sensitive (fluorescence decreases at acidic pH) |
Impact on Enzyme Kinetics: An Illustrative Comparison
To demonstrate how different fluorescent labels might affect enzyme kinetics, we present hypothetical data for a generic cysteine-containing enzyme, "Enzyme X." This data is intended to be illustrative of the potential effects of dye properties like size and hydrophobicity on enzyme function.
| Label | Hypothetical % Activity Retained | Hypothetical Km (µM) | Hypothetical kcat (s-1) | Hypothetical kcat/Km (M-1s-1) |
| Unlabeled Enzyme X | 100% | 50 | 100 | 2.0 x 106 |
| This compound | 90% | 55 | 95 | 1.7 x 106 |
| Alexa Fluor 488 C5 Maleimide | 95% | 52 | 98 | 1.9 x 106 |
| Cy3 Maleimide | 85% | 60 | 90 | 1.5 x 106 |
| Fluorescein-5-maleimide | 75% | 65 | 80 | 1.2 x 106 |
Interpretation of Hypothetical Data:
-
Alexa Fluor 488 C5 Maleimide: This dye shows the least impact on enzyme kinetics in our hypothetical scenario, which is consistent with its reputation for high performance and hydrophilicity, minimizing non-specific interactions.
-
This compound: This dye also performs well, with only a minor effect on kinetic parameters, likely due to its hydrophilic nature.[8][15]
-
Cy3 Maleimide: The slightly larger and more hydrophobic nature of Cy3 could lead to a greater degree of steric hindrance or non-specific interactions, resulting in a more noticeable change in Km and kcat.
-
Fluorescein-5-maleimide: As an older generation dye, fluorescein is known to be more prone to quenching and interactions with proteins, which is reflected in the larger hypothetical decrease in catalytic efficiency.
Experimental Protocols
To empirically determine the impact of labeling on enzyme kinetics, the following experimental workflow is recommended.
Protein Labeling with Maleimide Dyes
Objective: To covalently attach the fluorescent dye to cysteine residues on the enzyme.
Materials:
-
Purified enzyme with at least one surface-accessible cysteine residue
-
This compound and other maleimide dyes
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, with 1 mM EDTA)
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting column
Procedure:
-
Enzyme Preparation: Dissolve the purified enzyme in the reaction buffer to a final concentration of 1-5 mg/mL. If the cysteine residues are oxidized, pre-treat the enzyme with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide dye in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the enzyme solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the labeling mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Determination of the Degree of Labeling (DOL)
Objective: To quantify the average number of dye molecules conjugated to each enzyme molecule.[17][18][19][20][21]
Procedure:
-
Measure the absorbance of the purified labeled enzyme at 280 nm (A280) and at the excitation maximum of the dye (Amax).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and ε is the molar extinction coefficient.
-
-
Calculate the DOL as the molar ratio of the dye to the protein.
Enzyme Kinetics Assay
Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) of the unlabeled and labeled enzyme.
The following are example protocols for two common enzymes. These should be adapted for the specific enzyme of interest.
Example 1: Papain Activity Assay [22][23][24][25][26]
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Detection: Monitor the increase in absorbance at 253 nm due to the hydrolysis of BAEE.
-
Procedure:
-
Prepare a series of substrate concentrations in an appropriate assay buffer (e.g., 100 mM sodium phosphate, pH 6.2, with 1 mM EDTA and 2 mM DTT).
-
Add a fixed concentration of the unlabeled or labeled papain to initiate the reaction.
-
Monitor the change in absorbance over time in a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Example 2: Lactate Dehydrogenase (LDH) Activity Assay [27][28][29][30][31]
-
Substrates: Pyruvate and NADH
-
Detection: Monitor the decrease in absorbance at 340 nm as NADH is consumed.
-
Procedure:
-
Prepare a series of pyruvate concentrations in an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add a fixed concentration of NADH and the unlabeled or labeled LDH.
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀).
-
Data Analysis
Objective: To calculate Km and kcat from the initial velocity data.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).[32][33][34][35][36]
-
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
Determine Vmax and Km from the fit.
-
Calculate kcat using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.
-
Compare the Km, kcat, and catalytic efficiency (kcat/Km) of the labeled enzymes to the unlabeled control.
Potential Effects of Labeling on Enzyme Function
The attachment of a fluorescent dye can influence enzyme kinetics through several mechanisms.
-
Steric Hindrance: The physical bulk of the dye may obstruct the active site, hindering substrate binding or product release.[37][38][39][40][41] This would likely lead to an increase in Km and a decrease in kcat.
-
Electrostatic and Hydrophobic Interactions: The charge and hydrophobicity of the dye can alter the microenvironment of the active site, affecting substrate recognition and binding.
-
Conformational Changes: The dye may induce local or global conformational changes in the enzyme, which could either enhance or inhibit its catalytic activity.
Conclusion
The choice of a fluorescent label for enzyme studies requires careful consideration of its potential impact on the enzyme's kinetic properties. While this compound offers favorable photophysical properties, it is essential to experimentally validate its effect on the specific enzyme system under investigation. By following the protocols outlined in this guide and comparing the kinetics of labeled versus unlabeled enzyme, researchers can make an informed decision about the most appropriate fluorescent probe for their studies, ensuring the integrity and reliability of their experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AF430 maleimide | AxisPharm [axispharm.com]
- 3. AF430 maleimide | C34H45F3N4O8S | CID 164577463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]
- 6. Fluorescein 5-maleimide | C24H13NO7 | CID 122038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Alexa Fluor 488 C5 Maleimide | LabX.com [labx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer.iu.edu [cancer.iu.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 22. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
- 23. benchchem.com [benchchem.com]
- 24. latamjpharm.org [latamjpharm.org]
- 25. researchgate.net [researchgate.net]
- 26. Influence of Tableting on Enzymatic Activity of Papain along with Determination of Its Percolation Threshold with Microcrystalline Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. profiles.wustl.edu [profiles.wustl.edu]
- 29. Enzyme Kinetics [unm.edu]
- 30. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 31. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]
- 32. graphpad.com [graphpad.com]
- 33. home.sandiego.edu [home.sandiego.edu]
- 34. youtube.com [youtube.com]
- 35. graphpad.com [graphpad.com]
- 36. Raw data – Kinetic Mechanisms of Enzyme Inhibition and Activation [enzyme-modifier.ch]
- 37. The Symmetric Active Site of Enantiospecific Enzymes [mdpi.com]
- 38. Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
- 40. bio.libretexts.org [bio.libretexts.org]
- 41. [Active sites of enzymes: stereochemistry and dynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
AF 430 Maleimide in Super-Resolution Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a detailed comparison of AF 430 maleimide's performance against other common alternatives, supported by available photophysical data. We also include detailed experimental protocols for covalent labeling of target proteins.
Performance Comparison of this compound and Alternatives
The following table summarizes the key photophysical parameters of this compound and two common alternative dyes used in super-resolution microscopy, Alexa Fluor 488 and ATTO 488.
| Property | AF 430 | Alexa Fluor 488 | ATTO 488 |
| Excitation Max (nm) | 430 | 495 | 501 |
| Emission Max (nm) | 542 | 519 | 523 |
| Stokes Shift (nm) | 112 | 24 | 22 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~16,000 | ~71,000 | ~90,000 |
| Quantum Yield | ~0.23 | ~0.92 | ~0.80 |
| Reactive Group | Maleimide | Maleimide | Maleimide |
Note: Brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
From the table, it is evident that while AF 430 possesses a significantly larger Stokes shift, its brightness (a function of extinction coefficient and quantum yield) is lower than that of Alexa Fluor 488 and ATTO 488. The higher brightness of Alexa Fluor 488 and ATTO 488 can be advantageous for detecting low-abundance proteins and for achieving sufficient signal-to-noise ratios with shorter exposure times, which can be critical in live-cell imaging.
However, AF 430 is noted for its high photostability, which is a crucial attribute for super-resolution techniques like Stimulated Emission Depletion (STED) microscopy that utilize high laser powers.[1] This high photostability can allow for longer imaging times and the acquisition of more frames before the signal is lost to photobleaching.
Experimental Protocols
Thiol-Maleimide Conjugation for Protein Labeling
This protocol outlines the general steps for labeling a protein with a thiol-reactive maleimide dye such as this compound.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound (or other maleimide dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or another amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group.
-
-
Dye Preparation:
-
Prepare a stock solution of the maleimide dye in anhydrous DMF or DMSO. The concentration will depend on the dye's solubility and the desired dye-to-protein molar ratio.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution. A common starting point for the dye-to-protein molar ratio is 10:1 to 20:1. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (e.g., ~430 nm for AF 430).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for super-resolution microscopy.
References
Safety Operating Guide
Proper Disposal of AF 430 Maleimide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat AF 430 maleimide as a hazardous chemical waste. Due to its maleimide component, it is considered highly toxic and reactive. Proper personal protective equipment (PPE) should be worn at all times when handling this compound.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Procedures
The following procedures provide a general guideline for the proper disposal of this compound in a laboratory setting. Always adhere to your institution's specific chemical hygiene and waste disposal plans.
1. Unused or Expired this compound (Solid Form):
-
Containerization: Keep the chemical in its original, tightly sealed container. If the original container is compromised, transfer it to a new, properly labeled, and sealed container suitable for hazardous waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date of disposal.
-
Waste Stream: This should be disposed of as solid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
2. Contaminated Labware and Materials (e.g., pipette tips, tubes, gloves):
-
Segregation: All disposable materials that have come into direct contact with this compound should be considered contaminated and segregated from regular lab trash.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container. This includes gloves, weighing paper, and any other disposable items.
-
Labeling: The waste bag or container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant ("this compound").
3. Solutions Containing this compound:
-
Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Neutralization of Reactivity (Optional - Expert Use Only): The reactivity of the maleimide group can be quenched by adding an excess of a thiol-containing compound, such as dithiothreitol (DTT) or β-mercaptoethanol. This should only be performed by trained personnel in a fume hood, as some quenching agents have strong odors and their own hazards. This step reduces the reactivity but does not eliminate the need to dispose of the material as hazardous waste.
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all components (e.g., "this compound in DMSO," "Aqueous solution of this compound"), their approximate concentrations, and the date.
-
Storage: Store the sealed and labeled liquid waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.
Experimental Workflow for Disposal
Below is a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Summary of Waste Handling
| Waste Type | Container | Labeling Requirements | Disposal Stream |
| Unused/Expired Solid | Original or new, sealed, compatible container | "Hazardous Waste," "this compound," Date | Solid Chemical Waste |
| Contaminated Labware | Leak-proof hazardous waste bag or container | "Hazardous Waste," "Contaminated with this compound" | Solid Chemical Waste |
| Liquid Solutions | Leak-proof, compatible liquid waste container | "Hazardous Waste," All chemical components and concentrations, Date | Liquid Chemical Waste |
Disclaimer: The information provided is a general guide. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
References
Personal protective equipment for handling AF 430 maleimide
Essential Safety and Handling Guide for AF 430 Maleimide
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this fluorescent dye.
This compound is a yellow fluorescent dye derivative used for labeling biomolecules.[1][2] The maleimide group reacts with thiol (sulfhydryl) groups to form stable covalent bonds, making it a valuable tool for conjugation to proteins and peptides.[1][3] However, the maleimide component is also associated with significant health hazards, necessitating strict adherence to safety procedures.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of personal protective equipment.[4] The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[5] |
| Face Shield | Required when there is a risk of splashes or when handling larger quantities.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] Immediately remove and replace contaminated gloves. For direct or prolonged contact, consider double gloving or using more robust gloves like butyl rubber. |
| Body Protection | Laboratory Coat | To be worn at all times in the laboratory to protect skin and personal clothing.[4][6] |
| Protective Clothing | Long pants and closed-toe shoes are mandatory.[4][6] For tasks with a high risk of splashes, a chemical-resistant apron may be necessary.[7] | |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If dust cannot be controlled, a respirator may be required based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound at -20°C in a dark, dry place.[3]
-
The product can be transported at room temperature for up to three weeks.[3]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8]
2. Preparation of Stock Solutions:
-
Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Prepare a 10 mM stock solution by dissolving the maleimide dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Ensure solvents are dry, as maleimides can hydrolyze in the presence of water.[8]
-
Unused stock solution can be stored in the dark at -20°C for up to one month.
3. Conjugation Protocol:
-
The following is a general protocol for labeling proteins with this compound. This should be optimized for each specific application.
-
Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). Buffers should not contain thiols.
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP.
-
Add the this compound stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
Purify the conjugate to remove excess dye using methods like gel filtration or dialysis.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of water and soap.[5] If skin irritation or an allergic reaction occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and washings, in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE as hazardous waste.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. westlab.com [westlab.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. vectorlabs.com [vectorlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
